Pyrimidin-2-ylcyanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
pyrimidin-2-ylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-4-9-5-7-2-1-3-8-5/h1-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYYOLGDWVJUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pyrimidin-2-ylcyanamide chemical properties and structure
Title: Pyrimidin-2-ylcyanamide: Structural Dynamics, Synthesis, and Applications in Heterocyclic Chemistry
Executive Summary
Pyrimidin-2-ylcyanamide (N-(pyrimidin-2-yl)cyanamide) represents a critical, albeit often transient, scaffold in heterocyclic chemistry. Distinguished by its dual electrophilic/nucleophilic character, it serves as a "privileged intermediate" in the synthesis of fused nitrogenous systems—most notably [1,2,4]triazolo[1,5-a]pyrimidines , a class of compounds with profound biomedical significance (e.g., kinase inhibitors, adenosine receptor antagonists).[1]
This guide dissects the chemical behavior of the pyrimidin-2-ylcyanamide moiety, focusing on its tautomeric equilibrium, coordination chemistry, and its pivotal role as a precursor in drug discovery workflows.[1]
Chemical Structure & Properties
Structural Identity[1]
-
IUPAC Name: N-(Pyrimidin-2-yl)cyanamide[2]
-
Molecular Formula: C
H N [1] -
CAS Registry Number: While the unsubstituted parent (CAS 33550-97-3) is often generated in situ, stable derivatives such as N-(4,6-dimethylpyrimidin-2-yl)cyanamide are frequently isolated and characterized.
-
Core Scaffold: A pyrimidine ring substituted at the C2 position with a cyanamide (-NH-CN) group.
Tautomerism: The Defining Feature
The reactivity of pyrimidin-2-ylcyanamide is governed by a complex tautomeric equilibrium.[1] Unlike simple amines, the electron-withdrawing nature of the nitrile group and the pyrimidine ring creates a competition between the amino-nitrile form and the imino-carbodiimide form.
-
Form A (Amino-Nitrile): The predominant form in solid state and non-polar solvents.[1] Characterized by a distinct N-H stretch and a sharp nitrile (
) peak in IR (~2200 cm ). -
Form B (Imino-Carbodiimide): Favored in basic conditions or specific coordination environments. This form is the reactive species for many cyclization reactions.
Figure 1: Tautomeric Equilibrium of Pyrimidin-2-ylcyanamide
Caption: The equilibrium shifts based on solvent polarity and pH. The anionic form is a resonance hybrid that drives nucleophilic attacks.[1]
Physicochemical Profile
| Property | Value / Description | Note |
| pKa (NH) | ~4.5 – 5.5 | Highly acidic compared to aniline (pKa ~27) due to the electron-withdrawing nitrile and pyrimidine ring. |
| Solubility | Low in water; High in DMSO, DMF, MeOH.[1] | Solubility increases significantly upon deprotonation (salt formation).[1] |
| IR Signature | Strong diagnostic band. Shifts to <2150 cm | |
| Stability | Moderate | Susceptible to hydrolysis to N-(pyrimidin-2-yl)urea in strong acid/base. |
Synthesis Protocols
Method A: Nucleophilic Substitution (Standard)
The most robust method involves the reaction of 2-chloropyrimidine with a cyanamide salt.[1] This method avoids the formation of guanidine byproducts common in other routes.[1]
Protocol:
-
Reagents: 2-Chloropyrimidine (1.0 eq), Cyanamide (1.2 eq), Potassium Carbonate (K
CO , 2.0 eq). -
Solvent: Dry DMF or DMSO.
-
Conditions: Heat at 80–100°C for 4–6 hours under inert atmosphere (N
). -
Workup: Pour reaction mixture into ice-water. Acidify carefully with dilute HCl to pH ~4. The product precipitates as a solid.[1]
-
Purification: Recrystallization from Ethanol/Water.[1]
Method B: Electrophilic Cyanation
Reaction of 2-aminopyrimidine with cyanogen bromide (BrCN).[1]
-
Note: This method is less preferred due to the toxicity of BrCN and the potential for over-reaction to form melamines.[1]
Reactivity & Applications
The "Killer Application": Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines
Pyrimidin-2-ylcyanamide is the direct precursor to the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. This cyclization is a classic example of a Dimroth Rearrangement driven by the nucleophilicity of the ring nitrogen.[1]
Mechanism:
-
Amidine Formation: Reaction with a hydrazine or hydroxylamine derivative forms an intermediate amidine.[1]
-
Cyclization: The exocyclic nitrogen attacks the ring nitrogen (N1), followed by ring opening and recyclization.[1]
-
Result: A fused bicyclic system that mimics the purine core of ATP, making it an ideal scaffold for kinase inhibitors.[1]
Figure 2: Synthetic Pathway to Triazolopyrimidines
Caption: The conversion from chloropyrimidine to the fused triazolo-system via the cyanamide intermediate.
Coordination Chemistry
The pyrimidin-2-ylcyanamide anion is a versatile ligand (L
-
Monodentate (N-Nitrile): Bonding through the terminal nitrile nitrogen.[1] Common with soft metals (Ag
, Cu ).[1] -
Chelating/Bridging (N-Pyrimidine + N-Amide): Bonding through the ring nitrogen and the amide nitrogen, often forming polynuclear networks.[1]
This property is exploited in the design of Metal-Organic Frameworks (MOFs) and magnetic materials.[1]
Medicinal Chemistry Relevance
-
Bioisosterism: The N-cyano group is a non-classical bioisostere of the carboxylic acid group (planar, acidic proton, H-bond acceptor/donor), often used to improve membrane permeability.
-
Kinase Inhibition: The [1,2,4]triazolo[1,5-a]pyrimidine progeny are potent inhibitors of:
-
CDK2 (Cyclin-dependent kinase 2): Cancer therapy.
-
Hsp90: Chaperone inhibition.
-
Adenosine A2A Receptors: Parkinson's disease treatment.[1]
-
References
-
Synthesis and Reactivity: Journal of Heterocyclic Chemistry, "Utility of [4-(3-methoxyphenyl)pyrimidin-2-yl]cyanamide in synthesis of some heterocyclic compounds", 2021.
-
Triazolopyrimidine Cyclization: European Journal of Chemistry, "Synthesis and Anti-Tumor Activities of New [1,2,4]triazolo[1,5-a]pyrimidine Derivatives", 2014.[1]
-
Coordination Chemistry: Inorganic Chemistry, "2,6-di(pyrimidin-4-yl)pyridine ligands... formation of functionalized molecular clefts upon metal coordination", 2003.
-
Tautomerism Studies: ResearchGate, "DFT Calculations of Amine-Imine Tautomerism in Some Pyrimidine Derivatives", 2025.[1]
-
General Properties: PubChem Compound Summary, "Cyanamide, N-(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)-" (Analogous Structure).
Sources
Mechanistic Profiling of Pyrimidin-2-ylcyanamide Scaffolds: In Vitro Covalent Inhibition & Kinetic Characterization
[1][2]
Executive Summary
This technical guide details the mechanism of action (MoA) of the Pyrimidin-2-ylcyanamide moiety, a specialized electrophilic "warhead" utilized in the design of targeted covalent inhibitors (TCIs).[1] Unlike simple nitrile warheads, the pyrimidin-2-ylcyanamide scaffold leverages the electron-deficient pyrimidine ring to modulate the reactivity of the cyanamide (
This guide is designed for medicinal chemists and pharmacologists. It focuses on the in vitro characterization of this pharmacophore, specifically its reactivity with nucleophilic cysteine residues in enzymes (e.g., Cathepsin C, Cathepsin K), the kinetics of thioimidate adduct formation, and the critical protocols required to validate its mode of inhibition.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The Pyrimidin-2-ylcyanamide moiety consists of a pyrimidine ring substituted at the 2-position with a cyanamide group.[1][2][3] This arrangement creates a "push-pull" electronic system that fine-tunes the electrophilicity of the terminal nitrile carbon.[1][2]
Structural Pharmacophore[2][6]
-
Core Scaffold: Pyrimidine ring (electron-withdrawing via nitrogen atoms).[1][2][3]
-
Warhead: Cyanamide (
or tautomeric forms).[1][2][3] -
Target Interaction: The nitrile carbon acts as a soft electrophile, targeting the thiolate anion (
) of catalytic cysteine residues.[1]
Key Physicochemical Parameters
| Property | Value / Characteristic | Impact on In Vitro Assay |
| Electrophilicity | Moderate to High | Tunable via pyrimidine ring substitution.[1][2][3] Determines |
| Aqueous Stability | pH-dependent | Susceptible to hydrolysis (forming ureas) in acidic or basic buffers.[1][2][3] |
| Solubility | Moderate ( | Requires DMSO/buffer optimization (typically <1% DMSO final).[1][2][3] |
| pKa (Cyanamide NH) | Deprotonated at physiological pH, increasing nucleophilicity of the nitrogen but electrophilicity of the carbon. |
Mechanism of Action (MoA): The Covalent Cascade
The primary MoA of Pyrimidin-2-ylcyanamide is reversible covalent inhibition .[1][2][3] The compound does not merely occupy the active site; it chemically reacts with it.[3]
The Reaction Coordinate
-
Non-Covalent Binding (
): The pyrimidine scaffold docks into the S1/S2 pockets of the enzyme (e.g., Cathepsin C), oriented by hydrogen bonding and hydrophobic interactions. -
Nucleophilic Attack (
): The catalytic cysteine thiolate attacks the electrophilic carbon of the cyanamide nitrile.[3] -
Adduct Formation: A thioimidate (isourea-like) adduct is formed.[1][2][3]
-
Reversibility: Unlike vinyl sulfones (irreversible), the thioimidate bond is often labile.[3] The inhibitor can dissociate, regenerating the active enzyme, or undergo hydrolysis.
Visualization of the Mechanism
The following diagram illustrates the kinetic pathway from free enzyme to covalent complex.
Figure 1: The two-step inhibition mechanism involves initial non-covalent binding followed by nucleophilic attack to form the covalent thioimidate species.[1][2][3]
In Vitro Experimental Protocols
To validate this mechanism, researchers must move beyond simple
Protocol A: Time-Dependent Inhibition (Determination of )
Objective: Quantify the efficiency of covalent bond formation.[1]
-
Reagent Prep: Prepare 1000x stocks of the Pyrimidin-2-ylcyanamide derivative in DMSO.
-
Enzyme Activation: Incubate the target cysteine protease (e.g., 5 nM Cathepsin C) in activation buffer (containing DTT/L-Cysteine) for 15 min at 37°C.[2][3]
-
Inhibitor Incubation: Add inhibitor at varying concentrations (
to ).[2][3] -
Time Course: At discrete time points (0, 5, 10, 30, 60 min), withdraw aliquots.
-
Substrate Addition: Dilute aliquot into a solution containing fluorogenic substrate (e.g., Gly-Phe-AMC).[1][2][3]
-
Readout: Measure fluorescence velocity (
). -
Analysis: Plot
vs. time to get . Then plot vs. [I] to derive and .[2][3]
Protocol B: Jump-Dilution Assay (Reversibility Check)
Objective: Distinguish between reversible (thioimidate) and irreversible (permanent) inhibition.[1][2][3]
-
High Concentration Incubation: Incubate Enzyme (100x concentration) with Inhibitor (10x
) for 1 hour to ensure full saturation/covalent modification.[2][3] -
Rapid Dilution: Dilute the mixture 100-fold into buffer containing substrate. The final inhibitor concentration should be well below the
.[3] -
Monitoring: Monitor enzymatic activity recovery over 2 hours.
Protocol C: Mass Spectrometry Adduct Confirmation
Objective: Prove the stoichiometry and chemical nature of the adduct.
-
Incubation: Mix Enzyme (5 µM) + Inhibitor (50 µM) in ammonium acetate buffer (volatile).
-
Timepoint: Incubate for 30 min.
-
Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Deconvolute the protein mass.[3][5]
-
Validation Criteria: Look for a mass shift corresponding exactly to the molecular weight of the inhibitor (reversible adduct) or inhibitor minus leaving group (if applicable, though cyanamides typically add directly).[3]
Data Presentation & Interpretation
When reporting data for Pyrimidin-2-ylcyanamide derivatives, summarize kinetic parameters to highlight "warhead efficiency."
Kinetic Data Template
| Compound ID | Reversibility ( | |||
| Pym-CN-01 | 0.050 | 0.12 | 40,000 | > 60 min |
| Pym-CN-02 | 1.200 | 0.01 | 138 | Rapid (< 5 min) |
| Ref (Odanacatib) | 0.005 | N/A | N/A | Reversible |
Note: High
Critical Challenges & Troubleshooting
Instability (The Urea Problem)
Pyrimidin-2-ylcyanamides are prone to hydrolysis, converting the reactive cyanamide into an inert urea.[1][2]
-
Symptom: Loss of potency in pre-incubation studies > 2 hours.[3]
-
Solution: Perform stability assays in assay buffer without enzyme. Analyze by LC-MS. If unstable, modify the pyrimidine ring (e.g., add steric bulk at the 3-position) to protect the cyanamide carbon from water attack.
Assay Interference
The cyanamide group can react with DTT (dithiothreitol) often used in cysteine protease buffers.[3]
-
Correction: Use TCEP (Tris(2-carboxyethyl)phosphine) or lower concentrations of L-Cysteine (1-2 mM) instead of high DTT concentrations to prevent false positives/negatives.
References
-
Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C. Source: Journal of Medicinal Chemistry (ACS).[2][3] Context: foundational work establishing the pyrimidinyl-cyanamide scaffold as a viable cysteine protease inhibitor and detailing the stability challenges.[1][2] URL:[Link][1][2][3]
-
Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Source: Molecules (MDPI).[2][3] Context: A comprehensive review of nitrile and cyanamide warheads, explaining the mechanism of thioimidate formation and reversibility. URL:[Link][1][2][3][4]
-
A Road Map for Prioritizing Warheads for Cysteine Targeting Covalent Inhibitors. Source: Journal of Medicinal Chemistry.[2][3] Context: Comparative analysis of warhead reactivity, including cyanamides, providing the theoretical basis for electrophilicity tuning. URL:[Link][1][2][3]
-
2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization. Source: Bioconjugate Chemistry.[2][3][6] Context: Demonstrates the reactivity of the pyrimidinyl-nitrile motif with cysteines in a bioconjugation context, validating the chemical mechanism. URL:[Link][1][2][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyanamide, N-(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)- | C5H5N5O | CID 135408698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Site of action of two novel pyrimidine biosynthesis inhibitors accurately predicted by the compare program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Terminal Cysteine Bioconjugation with (2-Cyanamidophenyl)boronic Acids Enables the Direct Formation of Benzodiazaborines on Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of Pyrimidin-2-ylcyanamide compounds
The Pyrimidin-2-ylcyanamide Moiety: Synthetic Evolution and Pharmacological Utility
Executive Summary & Chemical Identity
Pyrimidin-2-ylcyanamide represents a specialized class of N-cyanoheterocycles where a cyanamide moiety (
The compound exists in a dynamic tautomeric equilibrium, a feature that defines its reactivity and binding modes:
-
Amine Form (A): The stable, predominant form in solution, characterized by an exocyclic
and a nitrile group. -
Carbodiimide Form (B): The reactive tautomer, often accessible for nucleophilic attack or metal coordination.
Key Physicochemical Characteristics:
-
Acidity: The electron-withdrawing pyrimidine ring and the cyano group render the
proton significantly more acidic (pKa 4–5) than a standard amine, allowing it to serve as a bioisostere for carboxylic acids or tetrazoles. -
Ligand Properties: It acts as a versatile ligand (monodentate or bridging) in coordination chemistry, forming stable complexes with transition metals (e.g., Cu, Ag, Pd).
Historical Genesis & Synthetic Evolution
The discovery of pyrimidin-2-ylcyanamides did not occur as a singular "eureka" moment but rather evolved alongside the boom in heterocyclic chemistry during the mid-20th century. The drive to synthesize purine analogues and antifolates for cancer therapy accelerated the exploration of 2-substituted pyrimidines.
Phase I: The Nucleophilic Substitution Era (1950s–1980s)
The classical approach relied on the high reactivity of 2-chloropyrimidines towards nucleophiles.
-
Method: Reaction of 2-chloropyrimidine with cyanamide salts (calcium cyanamide or sodium cyanamide) in aqueous or alcoholic media.
-
Limitation: Required harsh conditions and often suffered from poor solubility of the cyanamide salts and competitive hydrolysis of the chlorine atom.
Phase II: The Enaminone & Cyclization Era (1990s–2000s)
As demand for diverse libraries grew, chemists developed "bottom-up" approaches.
-
Method: Condensation of N-cyanoguanidine with 1,3-dielectrophiles (e.g.,
-diketones or enaminones). -
Advantage: Allowed for the regioselective introduction of substituents on the pyrimidine ring during ring closure.
Phase III: Modern Catalysis & C–N Coupling (2010s–Present)
Current methodologies leverage transition metal catalysis to install the cyanamide group on deactivated heteroaryl halides.
-
Method: Pd-catalyzed Buchwald-Hartwig coupling using cyanamide as the nucleophile.
-
Advantage: Tolerates sensitive functional groups and enables late-stage functionalization of complex drug scaffolds.
Figure 1: Evolution of synthetic strategies for accessing the Pyrimidin-2-ylcyanamide scaffold.
Medicinal Chemistry & Pharmacological Logic
The pyrimidin-2-ylcyanamide moiety is a "privileged structure" in drug design, offering unique electronic and steric properties.
A. The Bioisostere Concept
The
-
Application: Used as a bioisostere for carboxylic acids (
) or tetrazoles. It maintains the hydrogen bond acceptor capability while altering permeability and metabolic stability.
B. Covalent Inhibition (The "Warhead" Strategy)
While less common than carbon-based nitriles, the N-cyanamide group can act as an electrophilic trap for cysteine residues in enzymes (e.g., Cathepsin K, Kinases).
-
Mechanism: A catalytic cysteine thiolate attacks the cyanamide carbon, forming a stable isothiourea adduct. This is often reversible, providing a safety margin against off-target permanent modification.
C. Case Study: Kinase Inhibition
In kinase inhibitors, the pyrimidine ring typically binds to the "hinge region" of the ATP binding pocket via hydrogen bonds. The attached cyanamide group can:
-
Reach into the solvent-exposed area to solubilize the molecule.
-
Interact with the "gatekeeper" residue.
-
Modulate the electronics of the pyrimidine ring to fine-tune the hinge interaction.
Table 1: Comparative Properties of Pyrimidin-2-ylcyanamide vs. Analogues
| Feature | Pyrimidin-2-ylcyanamide | 2-Aminopyrimidine | 2-Cyanopyrimidine |
| Structure | Py-NH-CN | Py-NH₂ | Py-CN |
| H-Bond Donor | Yes (Acidic NH) | Yes (Weak NH₂) | No |
| Reactivity | Electrophilic Carbon (Warhead) | Nucleophilic Nitrogen | Electrophilic Carbon |
| pKa | ~ 4.5 (Acidic) | ~ 14 (Neutral/Basic) | N/A |
| Primary Role | Bioisostere / Covalent Trap | Hinge Binder | Covalent Trap |
Experimental Protocols
Protocol A: Classical Synthesis from 2-Chloropyrimidine
Use Case: Large-scale preparation of simple unsubstituted analogues.
-
Reagents: 2-Chloropyrimidine (1.0 eq), Sodium Cyanamide (NaNHCN, 1.5 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve 2-chloropyrimidine in anhydrous ethanol under nitrogen atmosphere.
-
Add sodium cyanamide portion-wise at room temperature.
-
Heat the mixture to reflux (78°C) for 6–12 hours. Monitor by TLC (fading of starting material spot).[1]
-
Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 to precipitate the product (or the hydrochloride salt).
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.
-
-
Validation:
-
IR: Look for the characteristic nitrile stretch (
) at . -
NMR:
NMR should show a broad singlet for the NH proton (often exchangeable) and the characteristic pyrimidine aromatic signals.
-
Protocol B: Modern Pd-Catalyzed C–N Coupling
Use Case: Late-stage functionalization of complex drug candidates.
-
Reagents: Aryl/Heteroaryl Chloride (1.0 eq), Cyanamide (
, 1.2 eq), (2 mol%), Xantphos (4 mol%), (1.5 eq), 1,4-Dioxane. -
Procedure:
-
Charge a flame-dried Schlenk flask with the aryl halide, cyanamide, base, and catalyst system.
-
Evacuate and backfill with Argon (3x).
-
Add degassed 1,4-Dioxane.
-
Stir at 100°C for 16 hours.
-
Workup: Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.
-
Purification: Flash column chromatography (DCM/MeOH gradient).
-
Figure 2: Mechanism of Covalent Inhibition by N-Cyanamide Warheads.
Future Outlook & Emerging Trends
The pyrimidin-2-ylcyanamide moiety is experiencing a renaissance in PROTAC (Proteolysis Targeting Chimera) design. Its ability to act as a reversible covalent handle allows for the design of "warheads" that can engage an E3 ligase or a target protein with tunable residence times. Furthermore, its coordination chemistry is being exploited in Metal-Organic Frameworks (MOFs) where the pyrimidine-cyanamide acts as a bridging ligand to create porous materials with catalytic activity.
References
-
Synthesis of 2-Cyanopyrimidines and Related N-Cyano Derivatives. Source: MDPI (Molbank) URL:[2][Link] Context: Detailed synthetic protocols for cyano-substituted pyrimidines and retrosynthetic analysis.
-
Cyanamide: Structure, Properties, and Tautomerism. Source: PubChem / NIH URL:[Link] Context: Fundamental physicochemical data, tautomer equilibrium, and crystal structure references.[3]
-
Cathepsin K Inhibitors: Mechanisms and Development. Source: PubMed Central (NIH) URL:[Link] Context: Mechanistic insight into cysteine protease inhibition, relevant for understanding the "warhead" potential of cyanamide derivatives.
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents. Source: PubMed Central (NIH) URL:[Link] Context: Synthesis of pyrimidine scaffolds via enaminone routes and biological evaluation.
-
Reversible Covalent Chemistry in Drug Design (TAK1 Inhibitors). Source: PubMed URL:[Link] Context: Specific example of 2-cyanoacrylamide derivatives acting as reversible covalent inhibitors, illustrating the pharmacological logic.
Sources
Pyrimidin-2-ylcyanamide: A Reversible Covalent Warhead for Precision Kinase Inhibition
[1]
Executive Summary
Pyrimidin-2-ylcyanamide represents a distinct class of chemical probes in the kinase inhibitor landscape, functioning primarily as a reversible covalent warhead .[1] Unlike traditional ATP-competitive inhibitors (Type I) or irreversible acrylamide-based inhibitors, the pyrimidin-2-ylcyanamide moiety exploits a unique chemical reactivity to target non-catalytic cysteine residues—most notably Cys909 in Janus Kinase 3 (JAK3) .[1]
This guide details the structural basis, mechanistic causality, and experimental validation of pyrimidin-2-ylcyanamide derivatives.[1] It is designed for medicinal chemists and pharmacologists seeking to leverage reversible covalent chemistry to achieve high selectivity and reduced off-target toxicity.[1]
Chemical Architecture & Properties[1][2][3]
The core pharmacophore consists of a pyrimidine ring substituted at the 2-position with a cyanamide group (-NH-CN) .[1] This structure serves a dual purpose:
-
The Pyrimidine Scaffold: Acts as the "hinge binder," mimicking the adenine ring of ATP to anchor the molecule within the kinase active site via hydrogen bonds to the hinge region backbone.
-
The Cyanamide Warhead: The nitrile carbon is electrophilic. When positioned correctly, it undergoes nucleophilic attack by a specific cysteine thiol.[1][2]
Structural Dynamics & Tautomerism
The pyrimidin-2-ylcyanamide moiety exhibits tautomerism which influences its binding mode and reactivity.[1]
-
Amino-Nitrile Form: The dominant neutral form, capable of acting as a hydrogen bond donor (NH) and acceptor (Nitrile N).[1]
-
Acidity (pKa): The electron-withdrawing nature of the pyrimidine ring significantly acidifies the cyanamide NH (predicted pKa
6-7).[1] At physiological pH, a significant fraction may exist in the anionic form or be primed for deprotonation upon binding, enhancing the electrophilicity of the nitrile carbon.
| Property | Value/Description | Relevance to Inhibition |
| Warhead Type | Nitrile (Cyanamide) | Reversible covalent reaction with Cysteine.[1] |
| Electrophile | Nitrile Carbon ( | Target for nucleophilic attack by Thiol ( |
| Adduct Formed | Isothiourea | Stable but reversible covalent bond.[1] |
| Key Target | JAK3 (Cys909) | Selectivity over JAK1/2/TYK2 (which have Serine).[3] |
Mechanism of Action: Reversible Covalent Inhibition[2]
The defining feature of pyrimidin-2-ylcyanamide inhibitors is their ability to form a covalent bond that is thermodynamically stable yet kinetically labile .[1] This "reversible covalent" mechanism allows the inhibitor to achieve high occupancy and long residence time without the permanent protein modification associated with "suicide inhibitors" (e.g., acrylamides).
The Reaction Coordinate
-
Recognition: The inhibitor binds to the ATP pocket (non-covalent complex).
-
Positioning: The scaffold orients the cyanamide carbon within striking distance (approx. 3-4 Å) of the target cysteine thiol (e.g., Cys909).
-
Nucleophilic Attack: The thiolate anion (
) attacks the nitrile carbon.[1] -
Adduct Formation: An isothiourea adduct is formed.[1]
-
Reversibility: Unlike the stable thioether formed by acrylamides, the isothiourea adduct can revert to the parent thiol and nitrile, allowing the inhibitor to dissociate upon washout or competition.
Visualization: Covalent Binding Mechanism
The following diagram illustrates the transition from the non-covalent complex to the covalent isothiourea adduct.
Caption: Reaction coordinate showing the reversible formation of the isothiourea adduct from the cyanamide warhead and cysteine thiol.
Case Study: Specificity for JAK3
The Janus Kinase (JAK) family is a critical node in cytokine signaling. A major challenge in drug development is achieving selectivity for JAK3 over JAK1, JAK2, and TYK2 to avoid side effects like anemia (JAK2 inhibition).[1]
-
The Selectivity Filter: JAK3 possesses a unique cysteine residue (Cys909 ) in the solvent-exposed front of the ATP binding pocket.[3]
-
The Difference: In JAK1, JAK2, and TYK2, this residue is a Serine .[1][3] The hydroxyl group of serine is a poor nucleophile compared to the thiol of cysteine and cannot react with the cyanamide warhead.
-
Outcome: Pyrimidin-2-ylcyanamide inhibitors bind covalently only to JAK3, providing exquisite isoform selectivity.[1]
JAK-STAT Signaling Pathway Context[1][4]
Caption: The inhibitor selectively blocks JAK3 signaling by covalently modifying Cys909, sparing JAK1/2 pathways.[1]
Experimental Protocols
Synthesis of Pyrimidin-2-ylcyanamide Scaffold
Objective: To install the cyanamide warhead on a pyrimidine core.
Method A: Nucleophilic Substitution (Chloropyrimidine)
-
Starting Material: 2-chloropyrimidine derivative.[1]
-
Reagents: Cyanamide (
), Base ( or ).[1] -
Solvent: DMF or DMSO.
-
Conditions: Heat to 60-80°C for 4-12 hours.
-
Workup: Acidification is often required to precipitate the product due to the acidity of the resulting NH.
Method B: Desulfurization (Thiourea) [1]
-
Starting Material: Pyrimidin-2-ylthiourea.[1]
-
Reagents: EDCI or heavy metal salts (Pb, Hg) - less common in modern med-chem due to toxicity.[1]
Validation of Reversible Covalent Binding
Objective: Confirm that the inhibitor forms a covalent bond and that this bond is reversible.
Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate Recombinant JAK3 kinase domain (1 µM) with the inhibitor (10 µM) in buffer (pH 7.5) for 60 minutes.
-
Measurement (Forward): Analyze by LC-MS (TOF or Orbitrap).
-
Success Criteria: Observe a mass shift corresponding exactly to the molecular weight of the inhibitor (Adduct Mass = Protein Mass + Inhibitor Mass). No leaving group is lost (unlike substitution reactions).[1]
-
-
Reversibility Test (Washout):
-
Dilute the protein-inhibitor complex 100-fold into inhibitor-free buffer or dialyze for 24 hours.
-
Re-analyze by LC-MS.[1]
-
Success Criteria: The mass peak should revert to the Apo-protein mass, indicating dissociation of the isothiourea adduct.
-
Protocol: Time-Dependent Inhibition (IC50 Shift)
-
Setup: Measure IC50 at different pre-incubation times (e.g., 0, 30, 60 min) with the enzyme before adding ATP.
-
Observation: A decrease in IC50 with longer pre-incubation indicates slow-binding or covalent kinetics.[1]
-
Jump-Dilution: To distinguish reversible from irreversible, perform a jump-dilution assay.[1] Rapid recovery of enzymatic activity suggests reversibility.[1]
References
-
Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. Source: PubMed (NIH) Context: Describes the design of cyanamide inhibitors targeting Cys909. [Link][1]
-
Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode. Source: Cell Chemical Biology Context: Discusses the advantages of reversible covalent inhibition over irreversible acrylamides. [Link][4]
-
Advances in Covalent Kinase Inhibitors. Source: Chemical Society Reviews Context: Comprehensive review of warheads including cyanamides and cyanoacrylates. [Link]
-
Formation of pyrimidin-2-ylcyanamide and 2-aminopyrimidine. Source: Russian Journal of Organic Chemistry Context: Synthetic routes and chemical properties of the scaffold. [Link][1][5]
-
Design of Rational JAK3 Inhibitors Based on the Parent Core Structure. Source: Molecules (MDPI) Context: Structural analysis of JAK3 inhibitors and the role of the solvent-exposed cysteine. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Structure-activity relationship (SAR) studies of Pyrimidin-2-ylcyanamide analogs
This technical guide details the Structure-Activity Relationship (SAR) of Pyrimidin-2-ylcyanamide analogs. It focuses on their dual utility as precursors for bioactive guanidines and, more significantly, as emerging reversible covalent inhibitors of cysteine proteases (specifically Cathepsins).
Covalent Warheads for Cysteine Protease Inhibition & Bioactive Scaffold Design
Executive Summary
The Pyrimidin-2-ylcyanamide scaffold (Structure: Pyrimidine-2-NH-CN) represents a unique chemical space in medicinal chemistry. Unlike simple aminopyrimidines, the N-cyanamide moiety introduces a highly versatile electrophilic "warhead." This guide analyzes the scaffold's two primary pharmacological roles:
-
Cysteine Protease Inhibition: The cyanamide group acts as a "nitrile bioisostere," capable of forming reversible covalent thioimidate adducts with active-site cysteine residues (e.g., in Cathepsin C/K).
-
Synthetic Divergence: It serves as a high-reactivity intermediate for generating biguanide antiseptics and sulfonylurea herbicides.
Chemical Structure & Mechanistic Basis
The core structure consists of a pyrimidine ring substituted at the 2-position with a cyanamide (-NH-CN) group.
Mechanism of Action: Reversible Covalent Inhibition
In the context of protease inhibition, the electrophilic carbon of the nitrile group is attacked by the nucleophilic thiol (-SH) of the catalytic cysteine. Unlike irreversible Michael acceptors (e.g., acrylamides), cyanamides often form reversible isothiourea (thioimidate) adducts. This reversibility is crucial for reducing off-target toxicity (immunogenicity) while maintaining high potency.
Key Mechanistic Steps:
-
Recognition: The pyrimidine ring occupies the S1/S2 pocket, orienting the warhead.
-
Attack: The thiolate anion (Cys-S⁻) attacks the cyanamide carbon.
-
Stabilization: The resulting thioimidate anion is stabilized by the oxyanion hole (often a Gln residue).
Figure 1: Kinetic mechanism of cysteine protease inhibition by pyrimidin-2-ylcyanamide analogs. The reversibility (k_off) distinguishes this class from suicide inhibitors.
Chemical Synthesis Strategy
Reliable access to this scaffold is achieved through two primary routes.[1] The choice depends on the substitution pattern of the pyrimidine ring.
Route A: Cyanation of 2-Aminopyrimidines (Nucleophilic Approach)
Best for electron-rich pyrimidines. The amino group is treated with Cyanogen Bromide (BrCN).
-
Reagents: BrCN, NaH or K2CO3, THF/DMF.
-
Yield: Typically 70-90%.
Route B: Displacement of 2-Halopyrimidines (Electrophilic Approach)
Best for electron-deficient pyrimidines (e.g., 5-nitro, 5-halo).
-
Reagents: Sodium Cyanamide (NaNHCN), Pd catalyst (optional for unactivated rings).
-
Yield: 60-85%.
Figure 2: Divergent synthetic pathways for accessing the Pyrimidin-2-ylcyanamide core.
Structure-Activity Relationship (SAR) Analysis
The SAR of this class is defined by three critical regions: the Warhead, the Pyrimidine Core, and the C5-Tail.
Region 1: The Warhead (N-Cyanamide)
-
Modification: Substitution on the cyanamide nitrogen (e.g., N-Methyl-N-cyano) generally abolishes protease inhibitory activity because it prevents the formation of the stabilizing H-bond in the oxyanion hole.
-
Bioisosteres: Replacing -NH-CN with -NH-CS-NH2 (thiourea) often retains binding affinity but loses the covalent "warhead" capability, resulting in a reversible competitive inhibitor (lower potency).
Region 2: The Pyrimidine Core (C4/C6 Positions)
-
Steric Bulk: Substituents at C4/C6 (e.g., Methyl, Phenyl) dictate the conformation of the inhibitor.
-
Small groups (Me): Allow the molecule to adopt a planar conformation, essential for DNA intercalation (if targeting antimicrobials).
-
Bulky groups (Ph): Force the ring out of plane, often improving selectivity for enzyme hydrophobic pockets (S2/S3) in Cathepsins.
-
Region 3: The Electronic Tuner (C5 Position)
This is the primary vector for optimization.
-
Electron Withdrawing Groups (EWG): (e.g., -Cl, -NO2, -CF3).
-
Effect: Increases the acidity of the exocyclic NH.
-
Result: Makes the cyanamide carbon more electrophilic , increasing k_inact (rate of covalent bond formation). However, excessive acidity can lead to rapid metabolic clearance or instability.
-
-
Electron Donating Groups (EDG): (e.g., -OMe, -NH2).
-
Effect: Increases electron density on the ring.
-
Result: Reduces electrophilicity but may improve solubility and metabolic stability.
-
Data Summary: Substituent Effects on Potency (Hypothetical/Representative)
Based on trends observed in Cathepsin C/K inhibitor optimization (e.g., Compound 17 analogs).
| Compound ID | R (C5-Position) | R' (C4/C6) | Warhead | IC50 (Cathepsin C) | Stability (t1/2) |
| PYR-01 | H | H | -NH-CN | > 10 µM | High |
| PYR-02 | Cl | Me | -NH-CN | 450 nM | Moderate |
| PYR-03 | Ph-SO2- | H | -NH-CN | 12 nM | Low |
| PYR-04 | Ph-SO2- | H | -NH-Me | Inactive | High |
| PYR-05 | H | H | -CN (Nitrile)* | 850 nM | High |
*Note: PYR-05 represents the 2-cyanopyrimidine (nitrile on ring) for comparison. The cyanamide (PYR-03) is often more potent due to the extended reach of the warhead.
Experimental Protocols
Protocol A: Synthesis of N-(4,6-Dimethylpyrimidin-2-yl)cyanamide
-
Setup: Charge a 100 mL round-bottom flask with 2-amino-4,6-dimethylpyrimidine (1.23 g, 10 mmol) and anhydrous THF (20 mL).
-
Activation: Cool to 0°C. Add Sodium Hydride (60% in oil, 0.48 g, 12 mmol) portion-wise. Stir for 30 min (H2 gas evolution).
-
Cyanation: Add Cyanogen Bromide (1.1 g, 10.5 mmol) solution in THF dropwise over 10 mins.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with ice water (50 mL). Acidify to pH 4 with 1N HCl. The product often precipitates. Filter, wash with cold water, and recrystallize from Ethanol.
-
Characterization: IR (Nitrile stretch ~2200 cm⁻¹).
Protocol B: Cathepsin C Inhibition Assay (Fluorescence)
-
Buffer: 50 mM MES (pH 5.5), 50 mM NaCl, 2 mM DTT, 1 mM EDTA.
-
Substrate: Gly-Phe-AMC (Aminomethylcoumarin).
-
Procedure:
-
Incubate human recombinant Cathepsin C (0.1 nM) with varying concentrations of Pyrimidin-2-ylcyanamide analog (0.1 nM – 10 µM) for 15 minutes at RT.
-
Add Substrate (20 µM final).
-
Measure Fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 minutes.
-
-
Analysis: Determine IC50 using a 4-parameter logistic fit.
References
-
Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C. ACS Med.[2] Chem. Lett. 2011, 2, 2, 142–147.
-
5-Aminopyrimidin-2-ylnitriles as cathepsin K inhibitors. Bioorg. Med. Chem. Lett. 2009, 19, 1658–1661.
-
Optimisation of 2-cyano-pyrimidine inhibitors of cathepsin K: improving selectivity over hERG. Bioorg. Med. Chem. Lett. 2010, 20, 6237–6241.
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. J. Med. Chem. 2022.[3]
Sources
Technical Guide: Pyrimidin-2-ylcyanamide in Heterocyclic Synthesis and Drug Design
[1][2]
Executive Summary
Pyrimidin-2-ylcyanamide (N-cyano-2-aminopyrimidine) represents a critical, albeit often under-discussed, "gateway" intermediate in medicinal chemistry.[1][2] Its primary utility lies not merely in its static structure, but in its dynamic reactivity—specifically its ability to undergo cyclization to form [1,2,4]triazolo[1,5-a]pyrimidines . This fused scaffold is isoelectronic with purines, making it a privileged structure in the design of kinase inhibitors (e.g., CDK, PLK4), adenosine receptor antagonists, and antiviral agents.
This guide provides a rigorous analysis of the molecule's tautomeric behavior, validated synthetic protocols, and its application in high-value patent landscapes.
Part 1: Structural Dynamics and Tautomerism
The reactivity of pyrimidin-2-ylcyanamide is governed by a rapid equilibrium between its amine and imine tautomers.[1][2] Understanding this equilibrium is a prerequisite for controlling subsequent nucleophilic substitutions or cyclizations.[1][2]
The Amine-Imine Equilibrium
Unlike simple aminopyrimidines, the electron-withdrawing cyano group (-CN) significantly acidifies the N-H proton (pKa
-
Form A (Amine): The neutral N-cyanoamine form.[1][2] Predominates in non-polar solvents.[1][2]
-
Form B (Imine): The zwitterionic or imino-dihydro form.[1][2] This tautomer exposes the ring nitrogen (N1) to electrophilic attack, a feature exploited in fused-ring synthesis.[2]
Visualization: Tautomeric Flux
The following diagram illustrates the proton shift that dictates the nucleophilic profile of the molecule.[2]
Figure 1: The tautomeric oscillation of pyrimidin-2-ylcyanamide. The anion is the active species in most alkylation and cyclization reactions.
Part 2: Synthetic Methodologies
The synthesis of pyrimidin-2-ylcyanamide is a nucleophilic aromatic substitution (
Protocol A: The Cyanamide Displacement Method
This is the industry-standard approach for scalability.[1][2]
Reagents:
Step-by-Step Workflow:
-
Activation: Dissolve cyanamide in dry DMF under
atmosphere. Add (2.0 eq) and stir at RT for 30 mins to generate the cyanamide anion. -
Addition: Add 2-chloropyrimidine dropwise. The reaction is exothermic; maintain temperature
to prevent polymerization.[2] -
Heating: Heat the mixture to
for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LCMS.[1][2] -
Workup (Critical Step):
-
Cool to RT.
-
Pour into crushed ice/water. The resulting solution will be basic (pH ~10).[2]
-
Acidification: Carefully adjust pH to 3–4 using 1N HCl. The product, pyrimidin-2-ylcyanamide, will precipitate as a white/off-white solid.[1][2]
-
Note: If pH drops < 2, the product may redissolve as the hydrochloride salt.[2]
-
-
Purification: Filter, wash with cold water, and recrystallize from Ethanol/Water.
Data Summary: Optimization Parameters
| Parameter | Optimal Condition | Mechanism/Rationale |
| Solvent | DMF or DMSO | Solubilizes the inorganic base and stabilizes the transition state.[1][2] |
| Base | Strong enough to deprotonate cyanamide (pKa ~10.[1][2]3) but minimizes side reactions. | |
| Temperature | Required to overcome the activation energy of the electron-deficient pyrimidine ring.[1][2] | |
| Quench pH | 3.0 – 4.0 | The product is amphoteric; this pH range maximizes precipitation of the neutral form.[2] |
Part 3: The Gateway to [1,2,4]Triazolo[1,5-a]pyrimidines
The most significant application of pyrimidin-2-ylcyanamide is its conversion into the 1,2,4-triazolo[1,5-a]pyrimidine scaffold.[1] This fused system mimics the adenine core of ATP, making it an ideal pharmacophore for ATP-competitive kinase inhibitors.[2]
The Cyclization Mechanism
The reaction typically involves condensation with hydroxylamine or hydrazine derivatives.[2]
-
Nucleophilic Attack: Hydroxylamine attacks the nitrile carbon of the cyanamide group.[2]
-
Intermediate Formation: Formation of the N-hydroxyguanidine intermediate.
-
Ring Closure: Intramolecular nucleophilic attack by the oxime oxygen (or hydrazine nitrogen) onto the pyrimidine ring nitrogen (N1), followed by elimination.[2]
Visualization: Scaffold Construction Workflow
Figure 2: The synthetic divergence from the cyanamide intermediate to bioactive fused heterocycles.
Part 4: Pharmaceutical Applications & Patent Landscape
Therapeutic Areas[1][3][4][5]
-
Kinase Inhibition (Oncology): The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a bioisostere of the purine ring.[1][2] It binds to the ATP-binding pocket of enzymes such as Cyclin-Dependent Kinases (CDK2/CDK4) and Polo-like Kinase 4 (PLK4) .[1][2] The 2-amino group (derived from the cyanamide) often forms critical hydrogen bonds with the hinge region of the kinase.
-
Antivirals: Derivatives have shown efficacy against influenza and HIV by interfering with viral polymerase activity.[1][2] The planar nature of the fused ring allows for intercalation or groove binding in viral RNA/DNA complexes.[2]
-
Cardiovascular (Vasodilators): Trapidil (Rocornal) is a classic example of a triazolopyrimidine drug used as a vasodilator and anti-platelet agent.[2] While an older drug, its scaffold remains a template for modern drug design.[2]
Patent & Literature Grounding[1][6]
-
Patent US 2014/0135312 : Describes substituted triazolopyrimidines as CDK inhibitors.[1][2] The synthesis explicitly utilizes the reaction of cyanamide with chloropyrimidines to generate the core scaffold [1].[2]
-
Research Validation : A 2020 study in Molecules demonstrated the utility of 2-(pyridin-2-yl)pyrimidine derivatives in anti-fibrosis, highlighting the versatility of the pyrimidine-2-amine linkage which is structurally related to the cyanamide reduction products [2].[1][2]
-
Mechanistic Insight : The Dimroth rearrangement, often observed in these systems, allows for the interconversion of isomers (e.g., [1,5-a] vs [4,3-a]), providing a tool for medicinal chemists to alter solubility and metabolic stability profiles [3].
References
-
United States Patent Application 20140135312 . Substituted [1,2,4]triazolo[1,5-a]pyrimidines as CDK inhibitors. [1]
-
Molecules (2020) . Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link][1][2][3]
-
Journal of Heterocyclic Chemistry . Rearrangement of [1,2,4]Triazolo[4,3-a]pyrimidines to [1,2,4]Triazolo[1,5-a]pyrimidines (Dimroth Rearrangement). [Link] (General Journal Link for Verification of Scope)[1]
-
European Journal of Medicinal Chemistry . Synthesis and biological evaluation of 1,2,4-triazolo[1,5-a]pyrimidines as potential anticancer agents. [Link]
Sources
- 1. Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Patent US-9868739-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Analytical methods for Pyrimidin-2-ylcyanamide quantification (HPLC, LC-MS)
Introduction & Chemical Context
Pyrimidin-2-ylcyanamide (CAS: 1453-82-3, Formula: C
Analytical Challenges
-
Polarity & Retention: The molecule possesses a polar pyrimidine ring and a cyanamide tail. On standard C18 columns at neutral pH, it exhibits poor retention (eluting near the void volume), necessitating specific pH control.
-
Tautomerism & Acidity: The bridge nitrogen (–NH–) between the pyrimidine ring and the cyano group is acidic (pKa predicted ~4.5–5.5). The molecule exists in equilibrium between amine and imine tautomers.
-
Implication: Mobile phase pH must be sufficiently acidic (pH < 3.0) to keep the molecule in its neutral, protonated form for Reverse Phase (RP) retention, or an Ion-Pairing reagent must be used.
-
-
Detection: While the pyrimidine ring offers UV absorbance, trace-level quantification (ppm levels) requires the selectivity of MS/MS due to the lack of a strong chromophore compared to the final drug substance.
Method Development Logic (Decision Tree)
The following logic gate illustrates the selection process between HPLC-UV and LC-MS/MS based on sensitivity requirements.
Figure 1: Decision matrix for selecting the appropriate detection modality based on the Limit of Quantitation (LOQ) requirements.
Protocol A: HPLC-UV (Process Control & Purity)
Objective: Robust quantification of Pyrimidin-2-ylcyanamide at levels >0.05% w/w. Mechanism: Ion-suppression Reverse Phase chromatography. By lowering the pH below the pKa, we suppress the ionization of the bridge nitrogen, increasing hydrophobicity and retention on the C18 stationary phase.
Chromatographic Conditions
| Parameter | Setting / Specification |
| Column | Agilent Zorbax SB-C18 or Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 2.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 242 nm (Pyrimidine λmax) |
| Injection Vol | 10 µL |
| Run Time | 15 Minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.00 | 95 | 5 | Initial Hold (Retention) |
| 3.00 | 95 | 5 | Isocratic |
| 8.00 | 60 | 40 | Elute Hydrophobic Matrix |
| 10.00 | 60 | 40 | Wash |
| 10.10 | 95 | 5 | Re-equilibration |
| 15.00 | 95 | 5 | End |
System Suitability Criteria (Self-Validating)
-
Retention Time: Analyte should elute between 3.5 – 5.0 minutes (ensuring separation from void volume).
-
Tailing Factor:
(Critical: High tailing indicates secondary interactions with silanols; ensure buffer concentration is adequate). -
Resolution:
between Pyrimidin-2-ylcyanamide and the nearest matrix peak.
Protocol B: LC-MS/MS (Trace Impurity Analysis)
Objective: Quantification of Pyrimidin-2-ylcyanamide at ppm/ppb levels (e.g., genotoxic impurity screening). Mechanism: Electrospray Ionization (ESI) in Positive Mode. Although the molecule has acidic character, ESI+ is often preferred for pyrimidines due to the basic ring nitrogens, offering better fragmentation stability than negative mode for this specific scaffold.
Mass Spectrometry Parameters
| Parameter | Setting |
| Ion Source | ESI Positive (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | 121.1 [M+H]⁺ |
| Product Ion (Quant) | 80.0 (Pyrimidine ring fragment) |
| Product Ion (Qual) | 53.0 (Ring cleavage) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp | 400°C |
LC Conditions (MS Compatible)
-
Column: Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm).
-
Why T3? This C18 column is designed for 100% aqueous stability and enhanced retention of polar molecules.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
Sample Preparation Workflow
Correct sample preparation is vital to prevent "solvent effects" where the strong solvent causes the polar analyte to precipitate or elute prematurely.
Figure 2: Sample preparation workflow designed to maintain analyte solubility while matching the initial mobile phase composition.
Troubleshooting & Scientific Rationale
Issue: Peak Splitting
-
Cause: The cyanamide group can induce tautomeric shifts if the pH is near the pKa (~4.5).
-
Solution: Ensure Mobile Phase A is buffered firmly at pH 2.5 (Phosphate) or use 0.1% Formic Acid (pH ~2.7). Do not use neutral buffers (pH 6-7).
Issue: Low Sensitivity in MS
-
Cause: Matrix suppression from the API (Rosuvastatin).
-
Solution: Rosuvastatin is highly hydrophobic. In the gradient provided, Pyrimidin-2-ylcyanamide elutes early (low organic), while Rosuvastatin elutes late (high organic). Use a divert valve to send the flow to waste after 6 minutes to keep the source clean.
Issue: Carryover
-
Cause: Pyrimidines can stick to stainless steel.
-
Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.
References
-
PubChem. (2025). [4-(3-nitrophenyl)pyrimidin-2-yl]cyanamide Compound Summary. National Library of Medicine. [Link](Note: Structural analog reference for pKa and logP estimation).
-
Hull, R. (1958). The interaction of cyanamide and o-chlorobenzonitrile. Journal of the Chemical Society.[1] [Link](Foundational chemistry of pyrimidinyl cyanamides).
-
European Pharmacopoeia (Ph. Eur.). Rosuvastatin Calcium Monograph 2631. (Standard reference for related impurities and HPLC conditions). [Link]
-
Saha, R., et al. (2013).[2] LC-MS/TOF, LC-MSn...[2] Studies on Rosuvastatin Degradation.[2] Analytical and Bioanalytical Chemistry.[2][3][4] [Link](Detailed MS fragmentation pathways for Rosuvastatin intermediates).
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for High-Throughput Screening of Pyrimidin-2-ylcyanamide Derivatives
Introduction: The Therapeutic Potential of Pyrimidin-2-ylcyanamide Derivatives and the Role of High-Throughput Screening
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Pyrimidin-2-ylcyanamide derivatives, a distinct subclass, have garnered substantial interest due to their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Recent studies have identified these derivatives as potent inhibitors of key cellular targets such as Werner syndrome (WRN) helicase and cyclooxygenase-2 (COX-2), highlighting their potential in oncology and inflammation.[2] The mechanism of action for many of these compounds involves the modulation of critical signaling pathways that regulate cell growth, proliferation, and immune responses.[2][3]
The exploration of the vast chemical space occupied by pyrimidin-2-ylcyanamide derivatives necessitates robust and efficient screening methodologies. High-Throughput Screening (HTS) serves as the cornerstone of this discovery process, enabling the rapid evaluation of large compound libraries to identify "hits" with desired biological activity.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays tailored for the discovery and characterization of novel Pyrimidin-2-ylcyanamide-based therapeutics. We will delve into the technical intricacies of two distinct and powerful HTS platforms: a biochemical AlphaScreen® assay for direct enzyme inhibition and a cell-based luciferase reporter assay for monitoring the modulation of a key signaling pathway.
Section 1: Biochemical Screening - Targeting Enzyme Activity with AlphaScreen®
Rationale: Many pyrimidine derivatives exert their therapeutic effects by directly inhibiting the activity of specific enzymes, such as kinases or helicases.[3][5] The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay that is exceptionally well-suited for HTS of enzyme inhibitors.[6] Its homogeneous, no-wash format minimizes handling steps, making it ideal for automation.[7] The fundamental principle relies on the proximity of two distinct bead types: a donor bead and an acceptor bead. When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[6]
Featured Application: A High-Throughput AlphaScreen® Assay for WRN Helicase Inhibitors
Recent research has pinpointed WRN helicase as a synthetic lethal target in microsatellite instable (MSI) cancers, making it a prime target for oncology drug discovery. Pyrimidin-2-ylcyanamide derivatives have been identified as covalent inhibitors of WRN helicase activity. The following protocol outlines a robust HTS assay to identify novel inhibitors of WRN helicase.
Experimental Workflow for WRN Helicase AlphaScreen® Assay
Caption: Workflow for the WRN Helicase AlphaScreen® Assay.
Detailed Protocol: WRN Helicase AlphaScreen® Assay
This protocol is designed for a 384-well plate format. All additions should be performed with appropriate automated liquid handlers in an HTS environment.
Materials:
-
Enzyme: Recombinant human WRN helicase
-
Substrate: Biotinylated, partially double-stranded DNA with a 3' overhang
-
Beads: Streptavidin-coated Donor beads and anti-unwound product specific Acceptor beads (e.g., anti-ssDNA)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20
-
ATP Solution: Adenosine triphosphate in assay buffer
-
Test Compounds: Pyrimidin-2-ylcyanamide derivatives dissolved in DMSO
-
Controls: Known WRN inhibitor (positive control), DMSO (negative control)
-
Plates: 384-well, low-volume, white, opaque microplates
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds, positive control, or negative control (DMSO) into the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of WRN helicase (final concentration, e.g., 5 nM) diluted in assay buffer to all wells.
-
Pre-incubation: Gently mix and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Substrate Addition: Add 5 µL of the biotinylated DNA substrate (final concentration, e.g., 20 nM) diluted in assay buffer.
-
Reaction Initiation: Add 5 µL of ATP solution (final concentration, e.g., 100 µM) to all wells to start the helicase reaction.
-
Enzymatic Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection Mix Addition: Prepare a detection mixture containing Streptavidin-Donor beads and anti-product Acceptor beads in the manufacturer's recommended buffer. Add 10 µL of this mixture to each well.
-
Detection Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision®).
Data Analysis and Interpretation
The primary output is a luminescent signal. Inhibition of WRN helicase will result in less unwound DNA product, leading to a decrease in the AlphaScreen signal.
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))
Assay Quality Control: The robustness of the HTS assay is determined by the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[8]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|
| Parameter | Interpretation |
| Z' ≥ 0.5 | Excellent assay, suitable for HTS.[8] |
| 0 < Z' < 0.5 | Marginal assay, may require optimization.[8] |
| Z' ≤ 0 | Unacceptable assay.[8] |
Section 2: Cell-Based Screening - Probing Signaling Pathways with Luciferase Reporters
Rationale: To understand the effect of Pyrimidin-2-ylcyanamide derivatives in a more physiologically relevant context, cell-based assays are indispensable. These assays can reveal on-target and off-target effects, as well as provide insights into the compound's cell permeability and cytotoxicity. Luciferase reporter assays are a powerful tool for monitoring the activity of specific signaling pathways.[9][10] They work by placing the luciferase gene under the control of a promoter that is responsive to a specific transcription factor.[1] Activation of the signaling pathway leads to the expression of luciferase, which produces a quantifiable light signal upon the addition of its substrate.[1]
Featured Application: A CREB Luciferase Reporter Assay to Identify Modulators of the cAMP Pathway
The cAMP (cyclic adenosine monophosphate) signaling pathway is a ubiquitous second messenger system that regulates a vast array of cellular processes. It is often modulated by G-protein coupled receptors (GPCRs), a common target class for pyrimidine-based drugs.[6] Activation of this pathway leads to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which then binds to cAMP response elements (CRE) in the promoter of target genes, driving their transcription. A CRE-luciferase reporter assay is therefore an excellent method to screen for compounds that modulate GPCRs or other components of the cAMP pathway.
cAMP/PKA/CREB Signaling Pathway
Caption: The cAMP/PKA/CREB signaling pathway leading to luciferase expression.
Detailed Protocol: CREB Luciferase Reporter Assay
This protocol is designed for a 96-well plate format and utilizes a stable cell line expressing a CRE-luciferase reporter construct.
Materials:
-
Cells: HEK293 or CHO cells stably transfected with a CRE-luciferase reporter vector (e.g., BPS Bioscience #79744).
-
Cell Culture Medium: DMEM or F-12K medium supplemented with 10% FBS, 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., Geneticin).[9]
-
Assay Medium: Serum-free version of the cell culture medium.
-
Test Compounds: Pyrimidin-2-ylcyanamide derivatives dissolved in DMSO.
-
Controls: Forskolin (a known activator of adenylyl cyclase, positive control), DMSO (negative control).
-
Plates: 96-well, white, clear-bottom tissue culture plates.
-
Luciferase Assay Reagent: A commercial one-step luciferase assay system (e.g., Promega Bright-Glo™ or BPS Bioscience ONE-Step™).[11]
Procedure:
-
Cell Seeding: Seed the CREB reporter cells into a 96-well plate at a density of ~30,000 cells per well in 90 µL of culture medium.[9]
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Addition: The next day, prepare serial dilutions of the Pyrimidin-2-ylcyanamide derivatives and controls in assay medium. Add 10 µL of the diluted compounds to the respective wells. For the negative control, add 10 µL of assay medium with DMSO. For the positive control, add 10 µL of forskolin solution (final concentration, e.g., 10 µM).
-
Stimulation: Incubate the plate for 5-6 hours at 37°C in a 5% CO₂ incubator to allow for pathway stimulation and luciferase expression.[9]
-
Lysis and Detection: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the one-step luciferase reagent to each well.
-
Incubation for Lysis: Incubate the plate at room temperature for 15-30 minutes with gentle rocking to ensure complete cell lysis.[9][11]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
The output is a luminescent signal that is proportional to the level of CREB-mediated transcription.
Fold Induction Calculation: Fold Induction = Signal_compound / Signal_neg_ctrl
Data Presentation: Results are typically plotted as dose-response curves with compound concentration on the x-axis and fold induction or percent activation on the y-axis. From these curves, EC₅₀ (for agonists) or IC₅₀ (for antagonists) values can be determined.
Example Data Table:
| Compound | EC₅₀ (µM) | Max Fold Induction | Z'-Factor |
| Forskolin (Control) | 0.5 | 50.2 | 0.85 |
| PYC-001 | 2.1 | 45.8 | N/A |
| PYC-002 | > 50 | 1.2 | N/A |
| PYC-003 | 8.7 | 22.5 | N/A |
Conclusion: A Synergistic Approach to Drug Discovery
The successful identification and development of novel Pyrimidin-2-ylcyanamide-based therapeutics hinge on the strategic application of robust and relevant HTS assays. This application note has provided detailed protocols for two powerful and complementary screening platforms: a biochemical AlphaScreen® assay for direct enzyme inhibition and a cell-based luciferase reporter assay for pathway modulation. The biochemical assay offers a direct measure of a compound's potency against a purified target, such as WRN helicase, providing crucial structure-activity relationship (SAR) data. The cell-based assay provides a more holistic view of a compound's activity within a biological system, offering insights into cell permeability and potential effects on signaling cascades like the cAMP/PKA/CREB pathway.
By employing a synergistic screening strategy that combines both biochemical and cell-based approaches, researchers can more effectively identify and validate promising hit compounds, triage them based on their mechanism of action, and ultimately accelerate the journey from initial discovery to clinical development. The self-validating nature of these assays, underscored by rigorous quality control metrics like the Z'-factor, ensures the generation of high-quality, reproducible data, which is the bedrock of any successful drug discovery program.
References
-
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. Available at: [Link]
-
CRE/CREB Luciferase Reporter CHO Cell Line (cAMP/PKA Signaling Pathway). BPS Bioscience. Available at: [Link]
-
High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. PMC - NIH. Available at: [Link]
-
On HTS: Z-factor. On HTS. Available at: [Link]
-
INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Preincubation Protocol. YouTube. Available at: [Link]
-
Principle of the AlphaScreen kinase assay. ResearchGate. Available at: [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available at: [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH. Available at: [Link]
-
Allosteric Modulation of Purine and Pyrimidine Receptors. PMC - PubMed Central. Available at: [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC - NIH. Available at: [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]
-
Uncovering WRN Helicase Inhibitors Using Multiple Assay Methods. BellBrook Labs. Available at: [Link]
-
Pyrimidine TAT TAC Kinases Promote B- arrestins and Rac1 for Adopting Myocardial Constrictions and GPCRs Ratio by Ang2-AT2 Synthesis and Anti-Inflammatory Growth. Genesis Scientific Publications. Available at: [Link]
-
One-Step Luciferase Assay System. BPS Bioscience. Available at: [Link]
-
Fluorescence Polarization (FP). Molecular Devices. Available at: [Link]
-
WRN Helicase Activity Assay Kit. BPS Bioscience. Available at: [Link]
-
Pyrimidine pathways in health and disease. ResearchGate. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. Available at: [Link]
-
Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays. Sciencell. Available at: [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translational Pharmacology and Biomarkers: Unlocking GPCR Drug Discovery - Evotec [evotec.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genesispub.org [genesispub.org]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Intracellular targeting of a light-activated GPCR elicits spatially selective signalling | bioRxiv [biorxiv.org]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Cell-Based Assay Development for Pyrimidin-2-ylcyanamide Activity
For: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Framework for Characterizing Novel Pyrimidin-2-ylcyanamides
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of pyrimidine are known to exhibit a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[3][4] Many of these activities arise from the inhibition of key cellular enzymes, such as protein kinases or enzymes involved in nucleotide metabolism like dihydroorotate dehydrogenase (DHODH).[5][6][7] The pyrimidine core can act as a bioisostere for the purine scaffold of ATP, enabling competitive inhibition of a wide range of kinases.[8][9]
Given this chemical diversity, the characterization of a novel compound class like Pyrimidin-2-ylcyanamides requires a systematic and tiered approach. Cell-based assays are indispensable in this process, offering a physiologically relevant context to move beyond simple biochemical interactions and understand a compound's true cellular impact, including its membrane permeability and potential cytotoxicity.[10][11]
This document provides a comprehensive, field-proven guide for developing a suite of cell-based assays to elucidate the biological activity of a novel Pyrimidin-2-ylcyanamide. The workflow is designed as a self-validating cascade, starting with broad phenotypic screens and progressing to more specific mechanistic assays. This strategy ensures that resources are focused on compounds with tangible cellular effects and facilitates the early identification of their mechanism of action (MOA).
A Tiered Approach to Assay Development
The proposed workflow is structured in two tiers. Tier 1 focuses on identifying primary cellular effects—does the compound impact cell viability? Tier 2 delves into the "how," exploring specific cellular pathways to uncover the compound's MOA.
Caption: Fig 1. Tiered Assay Development Workflow
Tier 1: Primary Screening - Assessing General Cellular Effects
Objective: To establish whether the Pyrimidin-2-ylcyanamide compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) activity. This is the foundational step for all further investigation.
Protocol 1: Cell Viability/Cytotoxicity using PrestoBlue® (Resazurin) Assay
Scientific Rationale: This assay provides a robust and sensitive measure of metabolic activity, which is directly proportional to the number of viable cells.[12] The active ingredient, resazurin, is a cell-permeable, non-fluorescent blue dye. In viable, metabolically active cells, intracellular reductases convert resazurin to the highly fluorescent, red resorufin.[13] This conversion is rapid, allowing for a simple "add-incubate-read" protocol that is highly amenable to high-throughput screening (HTS).[14]
Materials:
-
PrestoBlue® HS Cell Viability Reagent (e.g., Thermo Fisher Scientific, Cat. No. P50200)
-
Selected cancer and non-cancer cell lines (e.g., HeLa, A549, MCF-7, and non-cancerous HEK293)
-
Complete cell culture medium, specific to cell lines
-
Phosphate-Buffered Saline (PBS)
-
96-well, black, clear-bottom tissue culture plates
-
Test Pyrimidin-2-ylcyanamide compound, dissolved in DMSO
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells. Determine the optimal seeding density for each cell line to ensure they are in an exponential growth phase at the time of assay, typically 5,000-10,000 cells per well.[15]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include "cells only" wells for untreated controls and "media only" wells for background fluorescence.
-
Incubate the plate at 37°C, 5% CO₂ for 18-24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the Pyrimidin-2-ylcyanamide compound in complete culture medium. A typical starting concentration range is 0.1 nM to 100 µM.
-
Also prepare 2X solutions of the positive control (e.g., 1 µM Staurosporine) and a vehicle control (DMSO at the highest concentration used for the test compound, typically ≤0.5%).
-
Gently remove the seeding medium from the cells and add 100 µL of the appropriate compound dilution, positive control, or vehicle control to the wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Execution:
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity using a microplate reader (Ex: 560 nm / Em: 590 nm).
-
Subtract the average fluorescence of the "media only" wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
| Parameter | Recommendation | Rationale |
| Plate Type | 96-well, black wall, clear bottom | Minimizes well-to-well crosstalk and background fluorescence. |
| Cell Density | 5,000-10,000 cells/well | Ensures exponential growth and an adequate signal window. |
| Compound Vehicle | DMSO, final concentration <0.5% | Common solvent for compound libraries; concentration kept low to avoid solvent toxicity. |
| Controls | Vehicle (DMSO), Untreated, Positive (Staurosporine), Media-only | Essential for data normalization, establishing assay window, and background subtraction. |
| Incubation Time | 24 - 72 hours | Allows for detection of both rapid and slow-acting cytotoxic/cytostatic effects. |
| Readout | Fluorescence (Ex/Em: 560/590 nm) | Highly sensitive and provides a wide dynamic range. |
Tier 2: Secondary Screening & Mechanistic Elucidation
If the primary screen reveals significant cytotoxic activity (a low IC₅₀ value), the next logical step is to investigate the mechanism of cell death. If the compound is cytostatic, investigating its effect on key signaling pathways is warranted.
Protocol 2: Apoptosis Assessment via Caspase-3/7 Activity
Scientific Rationale: A key hallmark of apoptosis, or programmed cell death, is the activation of effector caspases, particularly Caspase-3 and Caspase-7. These proteases cleave specific cellular substrates, leading to the morphological changes associated with apoptosis. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active Caspase-3 and -7.[16] This cleavage releases a substrate for luciferase, generating a stable "glow-type" luminescent signal that is directly proportional to caspase activity.[17] The "add-mix-measure" format makes it ideal for HTS.[18]
Materials:
-
Caspase-Glo® 3/7 Assay System (e.g., Promega, Cat. No. G8091)
-
White-walled, opaque 96-well plates suitable for luminescence
-
Cells, culture medium, and compound as described in Protocol 1
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Plate and treat cells with the Pyrimidin-2-ylcyanamide compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, 2x, 5x IC₅₀) as described in Protocol 1.
-
The treatment duration should be shorter than the viability assay (e.g., 6, 12, or 24 hours) to capture the apoptotic events before widespread cell death and lysis.
-
Include positive (e.g., Staurosporine) and vehicle controls.
-
-
Assay Execution:
-
Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data by calculating the fold change in luminescence relative to the vehicle-treated control.
-
A significant, dose-dependent increase in luminescence indicates the induction of apoptosis via Caspase-3/7 activation.
-
| Parameter | Recommendation | Rationale |
| Plate Type | 96-well, white, opaque | Maximizes luminescent signal and prevents crosstalk. |
| Compound Conc. | Centered around the IC₅₀ | To observe a dose-dependent effect on the apoptotic pathway. |
| Treatment Time | 6 - 24 hours | Apoptosis is an earlier event than loss of metabolic activity. |
| Controls | Vehicle (DMSO), Positive (Staurosporine) | To establish baseline and maximal caspase activation. |
| Readout | Luminescence | Extremely sensitive, with a high signal-to-background ratio. |
Protocol 3: NF-κB Signaling Pathway Modulation
Scientific Rationale: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a master regulator of inflammation, immunity, and cell survival.[19] As many pyrimidine-based compounds are kinase inhibitors, and kinases are upstream regulators of NF-κB, this is a highly relevant pathway to investigate.[20][21] A reporter gene assay is a powerful tool for this purpose. In this system, cells are engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[22] Activation of the pathway leads to the expression of luciferase, which can be quantified.[23]
Materials:
-
NF-κB reporter cell line (e.g., HEK293 cells stably transfected with an NF-κB-luciferase reporter construct)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Pathway activator (e.g., Tumor Necrosis Factor-alpha, TNF-α)
-
Pathway inhibitor (e.g., BAY 11-7082)
-
White-walled, opaque 96-well plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a white-walled 96-well plate and incubate overnight.
-
-
Compound Treatment (Inhibition Mode):
-
Pre-treat the cells with a dilution series of the Pyrimidin-2-ylcyanamide compound for 1 hour.
-
Add a sub-maximal concentration of TNF-α (e.g., 10 ng/mL) to all wells except the untreated controls to activate the pathway.
-
Incubate for an additional 6-8 hours.
-
-
Assay Execution and Data Analysis:
-
Follow the manufacturer's protocol to lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the data to the TNF-α-stimulated, vehicle-treated wells.
-
A dose-dependent decrease in luminescence suggests the compound inhibits the NF-κB pathway. The IC₅₀ for pathway inhibition can be calculated.
-
Caption: Fig 2. Simplified NF-κB Signaling Pathway
Protocol 4: Intracellular Calcium Mobilization Assay
Scientific Rationale: Intracellular calcium (Ca²⁺) is a critical second messenger that regulates a multitude of cellular processes.[24] A rapid, transient increase in cytosolic Ca²⁺ can be triggered by the activation of G-protein coupled receptors (GPCRs) or ion channels.[25] A calcium mobilization assay can therefore serve as a screen for compound activity against these target classes. Fluorescent dyes like Fluo-4 AM are cell-permeable and exhibit a large increase in fluorescence intensity upon binding to free Ca²⁺, providing a direct measure of calcium flux.[26]
Materials:
-
Fluo-4 AM calcium indicator dye (e.g., Fluo-4 Assay Kit, Abcam, ab228555)
-
Probenecid (often included in kits to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Positive control agonist (e.g., ATP or Carbachol for endogenous purinergic or muscarinic receptors)
-
Fluorescence plate reader with kinetic reading and injection capabilities
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells (e.g., HEK293 or CHO cells) known to express a GPCR of interest or endogenous receptors into a black-walled, clear-bottom 96-well plate and incubate overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution in assay buffer, often containing probenecid.
-
Remove the culture medium and add 100 µL of the dye-loading solution to each well.
-
Incubate at 37°C for 30-60 minutes, followed by 30 minutes at room temperature, protected from light.[26]
-
-
Assay Execution and Data Acquisition:
-
Place the plate in the fluorescence reader.
-
Set the instrument to kinetic mode, measuring fluorescence (Ex: 490 nm / Em: 525 nm) every 1-2 seconds.
-
Establish a stable baseline reading for 15-20 seconds.
-
Using the instrument's injector, add 20 µL of the Pyrimidin-2-ylcyanamide compound.
-
Continue to record the fluorescence signal for 2-3 minutes to detect any agonist activity (a sharp increase in fluorescence).
-
To test for antagonist activity, after a brief incubation with the compound, inject a known agonist and look for a blunted response compared to the vehicle control.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
For agonists, plot the response against compound concentration to determine the EC₅₀. For antagonists, plot the inhibition of the agonist response to determine the IC₅₀.
-
Assay Validation and Self-Validating Systems
For every protocol, robust validation is paramount to ensure trustworthiness and reproducibility. Key performance metrics should be calculated during assay development and monitored during screening.
Key Validation Parameters:
| Metric | Formula | Ideal Value | Interpretation |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | >10 | Measures the dynamic range of the assay. A high S/B indicates a clear distinction between the positive and negative states.[27] |
| Z'-Factor | 1 - [3(SDpos + SDneg) / |Meanpos - Meanneg|] | >0.5 | A measure of assay quality that accounts for both dynamic range and data variation. A Z' > 0.5 is considered excellent for HTS.[27][28][29] |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | <15% | Measures the relative variability within replicate measurements, indicating assay precision. |
Causality and Self-Validation: The tiered approach is inherently self-validating. A compound identified as cytotoxic in Tier 1 must show activity in a downstream mechanistic assay in Tier 2 (e.g., caspase activation) to be considered a validated "hit" for that mechanism. A lack of concordance between tiers can indicate an off-target effect, assay interference, or a novel mechanism, all of which are critical findings in the drug discovery process. For comprehensive guidelines on assay validation, the Assay Guidance Manual from the National Center for Advancing Translational Sciences (NCATS) is an authoritative resource.[30][31]
References
Sources
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bioivt.com [bioivt.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. protocols.io [protocols.io]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 17. promega.com [promega.com]
- 18. protocols.io [protocols.io]
- 19. systembio.com [systembio.com]
- 20. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. youtube.com [youtube.com]
- 25. content.abcam.com [content.abcam.com]
- 26. assets.fishersci.com [assets.fishersci.com]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. bmglabtech.com [bmglabtech.com]
- 29. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 30. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protocol for synthesizing substituted Pyrimidin-2-ylcyanamide analogs
Abstract & Utility
Substituted pyrimidin-2-ylcyanamides represent a critical scaffold in medicinal chemistry, often serving as bioisosteres for guanidines, ureas, and carboxylic acids. Their planar geometry, hydrogen-bonding capability, and distinct
This guide details two distinct, field-proven protocols for synthesizing these analogs:
-
Nucleophilic Aromatic Substitution (
): Best for electron-deficient pyrimidines and scalable synthesis. -
Electrophilic Cyanation: Best for electron-rich substrates or late-stage functionalization of existing amines.
Strategic Synthetic Analysis
Structural Considerations & Tautomerism
Before initiating synthesis, researchers must understand the tautomeric nature of the target. Pyrimidinyl cyanamides exist in equilibrium between the amino-nitrile form (A) and the imino-carbodiimide form (B).
-
Dominant Form: In solution and solid state, the amino-nitrile form (A) generally predominates due to aromatic stabilization of the pyrimidine ring.
-
Reactivity: Despite form (A) being dominant, alkylation or silylation often occurs at the ring nitrogen (mimicking form B), leading to regioselectivity challenges.
Route Selection Decision Tree
The choice of synthetic route depends heavily on the electronic nature of the pyrimidine substituents.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate electronics.
Protocol A: Nucleophilic Aromatic Substitution ( )
Scope: Ideal for 2-chloropyrimidines activated by electron-withdrawing groups (EWG) or neutral systems. This is the preferred route for scale-up due to lower toxicity compared to BrCN.
Reagents & Materials
| Component | Role | Specifications |
| Substrate | Electrophile | Substituted 2-chloropyrimidine (1.0 equiv) |
| Cyanamide | Nucleophile | |
| Base | Deprotonation | |
| Solvent | Medium | Anhydrous DMF or DMSO (0.2–0.5 M concentration) |
| Quench | Workup | 1N HCl (aqueous) |
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 2-chloropyrimidine substrate in anhydrous DMF.
-
Activation: Add Potassium Carbonate (
) . Stir at room temperature for 15 minutes to ensure a homogeneous suspension. -
Addition: Add Cyanamide (
) in one portion.-
Expert Tip: If using cyanamide salt (
), reduce the external base amount.
-
-
Reaction: Heat the mixture to 60–90°C under an inert atmosphere (
or Ar).-
Monitoring: Monitor by LCMS. The product will appear as [M+1] but often elutes earlier than the starting material due to increased polarity and acidity.
-
Duration: Typically 2–12 hours.
-
-
Workup (The pH Switch):
-
Cool the reaction to room temperature.
-
Dilute with water (3x reaction volume). The mixture will be basic (pH > 10), keeping the product in its soluble salt form (
). -
Filtration 1: Filter off any unreacted starting material or insoluble impurities.
-
Acidification: Slowly add 1N HCl to the filtrate with vigorous stirring until pH 3–4 is reached.
-
Precipitation: The neutral pyrimidin-2-ylcyanamide is poorly soluble in water and will precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.
Protocol B: Electrophilic Cyanation
Scope: Required for electron-rich pyrimidines (e.g., 4,6-dimethoxy-2-aminopyrimidine) where
Safety Critical Warning
-
Cyanogen Bromide (BrCN): Highly toxic, volatile solid.[1] Releases HCN upon contact with acid. Must be handled in a well-ventilated fume hood.
-
Alternative: N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) can be used as a safer, solid "CN+" source, though BrCN remains the most atom-economical.
Reagents & Materials
| Component | Role | Specifications |
| Substrate | Nucleophile | Substituted 2-aminopyrimidine (1.0 equiv) |
| Reagent | Electrophile | Cyanogen Bromide (1.1–1.5 equiv) |
| Base | Scavenger | NaH (strong base method) or Aqueous NaOH (biphasic) |
| Solvent | Medium | THF (anhydrous) or MeCN |
Step-by-Step Methodology (NaH Method)
-
Deprotonation: Suspend NaH (60% in oil, 1.5 equiv) in anhydrous THF at 0°C under Argon.
-
Amine Addition: Add the 2-aminopyrimidine dropwise (dissolved in THF). Stir at 0°C for 30 mins until H2 evolution ceases.
-
Cyanation: Add Cyanogen Bromide (solution in THF) dropwise at 0°C.
-
Expert Tip: Maintain temperature < 5°C to prevent polymerization of BrCN.
-
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Carefully quench with ice water.
-
Purification:
-
Extract with EtOAc to remove non-acidic impurities.
-
The aqueous layer (containing the product salt) is then acidified to pH 3–4 to precipitate the target compound (similar to Protocol A).
-
Purification Logic & Quality Control
The unique acidity of the N-H proton allows for a self-validating purification loop.
Figure 2: The "pH Switch" purification workflow leveraging the acidity of the cyanamide proton.
Characterization Standards
-
1H NMR: Look for the disappearance of the sharp
peak (if using Protocol B) or the downfield shift of pyrimidine protons. The cyanamide N-H is often very broad (10–13 ppm) or invisible due to exchange. -
IR Spectroscopy: The diagnostic Nitrile (
) stretch appears at 2150–2220 cm⁻¹ . This is distinct from standard nitriles due to conjugation with the nitrogen lone pair. -
LCMS: In negative mode (ESI-), these compounds ionize exceptionally well (
).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Cyanamide dimerization | Use fresh cyanamide; keep reaction temp < 90°C; add reagent in portions. |
| No Precipitation at pH 4 | Product is too polar | Saturate the aqueous phase with NaCl (salting out) and extract with EtOAc/THF (3:1). |
| Regioisomers (Alkylation) | Ambident nucleophile | If further alkylating the cyanamide, use soft electrophiles to favor the exocyclic nitrogen, or protect the ring nitrogen. |
| Incomplete Reaction (Protocol B) | Poor nucleophilicity | Switch to NCTS (N-cyano-N-phenyl-p-methylbenzenesulfonamide) with a Lewis Acid catalyst. |
References
-
Bioisosteric Applications: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Electrophilic Cyanation (Safer Reagents): Zhu, C., Xia, J. B., & Chen, C. (2014).[2] A simple method for the electrophilic cyanation of secondary amines. Organic Letters, 16(1), 247-249.[2]
-
General Synthesis of N-Cyanoamidines: Senda, K., et al. (2017). Synthesis of Pyrimidine-Based Analogues. Chemical Reviews, 117.
-
Tautomerism Studies: Katritzky, A. R., et al. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2).[3]
-
Cyanamide Properties: Wikipedia Entry for Cyanamide (Chemical Data & Safety).
Sources
Application Note: Leveraging Pyrimidin-2-ylcyanamide Motifs in Fragment-Based Drug Discovery (FBDD)
Abstract
This application note details the strategic integration of Pyrimidin-2-ylcyanamide scaffolds within Fragment-Based Drug Discovery (FBDD) campaigns. While pyrimidines are privileged structures in kinase inhibition, the specific incorporation of the N-cyanamide moiety (
The Chemical Rationale: Why Pyrimidin-2-ylcyanamide?
Bioisosterism and Electrostatics
The N-cyanamide group is a potent non-classical bioisostere of the carboxylic acid functionality. Unlike the carboxylate, which is permanently anionic at physiological pH, the pyrimidin-2-ylcyanamide moiety possesses a pKa in the range of 6.0–7.0. This allows it to exist in an equilibrium between its neutral and anionic forms under physiological conditions (
-
Planarity: The conjugation between the pyrimidine ring and the cyanamide nitrogen forces the molecule into a planar conformation, reducing the entropic penalty upon binding to narrow pockets (e.g., kinase hinge regions).
-
Anionic Mimicry: In its deprotonated state, the terminal nitrile nitrogen can engage in salt-bridge interactions similar to a carboxylate, but with a distinct steric profile that avoids the "desolvation penalty" often associated with highly hydrated carboxylates.
Tautomeric Versatility
The critical advantage of this scaffold is its tautomeric equilibrium. The mobile proton can reside on the exocyclic amine or the endocyclic ring nitrogen. This adaptability allows the fragment to "sample" different binding modes without changing its chemical structure.
Table 1: Physicochemical Profile of Pyrimidin-2-ylcyanamide vs. Standard Fragments
| Property | Pyrimidin-2-ylcyanamide | Benzoic Acid (Reference) | 2-Aminopyrimidine (Reference) |
| MW (Da) | ~120.1 | 122.1 | 95.1 |
| cLogP | -0.3 to 0.1 | 1.87 | 0.2 |
| TPSA ( | ~65 | 37 | 38 |
| H-Bond Donors | 1 (Exchangeable) | 1 | 2 |
| H-Bond Acceptors | 3 | 2 | 2 |
| pKa | 6.2 - 6.8 | 4.2 | 3.5 (Conjugate acid) |
Structural Biology & Mechanism of Action[2]
To visualize how this fragment operates within a binding pocket, we must understand the tautomeric shift that occurs upon protein interaction. The diagram below illustrates the equilibrium and the potential for "Fragment Growing."
Figure 1: Tautomeric equilibrium facilitating induced-fit binding.[1] The imine form is often the bioactive conformer in kinase hinge regions, acting as a bidentate H-bond partner.
Protocol A: Green Synthesis of Pyrimidin-2-ylcyanamide
Rationale: Traditional synthesis using 2-chloropyrimidines often requires high temperatures and generates toxic waste.[1] This protocol utilizes a sulfone displacement strategy, which is milder and higher yielding.
Materials
-
Sodium Tungstate (
) - Catalyst[1][3] -
Hydrogen Peroxide (30%)
-
Cyanamide (
) -
Potassium Carbonate (
) -
Solvent: Water (Step 1), Acetonitrile (Step 2)
Step-by-Step Methodology
Step 1: Oxidation to Sulfone (One-Pot Aqueous)[1]
-
Charge: In a reaction vessel, dissolve 2-methylthiopyrimidine (1.0 eq) in water.
-
Catalyst: Add
(0.02 eq). -
Oxidation: Dropwise add
(2.5 eq) while maintaining temperature .[1] -
Reaction: Stir at
for 2 hours. Monitor by TLC (Formation of 2-methylsulfonylpyrimidine).[1][3] -
Isolation: Cool to
. The sulfone product precipitates. Filter and wash with ice water.[1] Yield is typically >85%.[4]
Step 2: Nucleophilic Displacement[1][2][5]
-
Solution: Dissolve the sulfone intermediate (1.0 eq) in Acetonitrile (
). -
Nucleophile: Add Cyanamide (1.2 eq) and
(2.0 eq). -
Displacement: Reflux at
for 4–6 hours. The sulfinate leaving group is displaced by the cyanamide anion. -
Workup: Evaporate solvent. Redissolve residue in water.[1] Acidify carefully to pH 4.0 with 1N HCl to precipitate the Pyrimidin-2-ylcyanamide.[1]
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: Biophysical Screening (STD-NMR)
Rationale: Ligand-observed NMR is the gold standard for validating fragment binding.[1] Because Pyrimidin-2-ylcyanamide has exchangeable protons, solvent selection is critical.
Experimental Setup
-
Instrument: 600 MHz NMR with Cryoprobe.
-
Temperature: 283 K (10°C) – Lower temperature reduces exchange rate of labile protons.
-
Buffer: 50 mM Phosphate buffer, 100 mM NaCl, pH 7.4.
-
Solvent: 90%
/ 10% (Essential to observe the cyanamide NH signal, if sufficiently slow exchange).
Workflow
-
Reference Spectrum: Acquire a 1D
NMR of the fragment (200 ) alone. Assign the aromatic pyrimidine protons (typically doublets/triplets in the 7.0–8.5 ppm region). -
Sample Preparation:
-
Pulse Sequence: Use a standard STD sequence (e.g., stddiff in Bruker TopSpin).
-
Data Analysis:
-
Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[1]
-
Positive Result: Signals corresponding to the pyrimidine ring protons appearing in the difference spectrum indicate binding.
-
Epitope Mapping: Calculate the STD Amplification Factor (
) for each proton. Interpretation: Higher on the protons adjacent to the cyanamide group (positions 4 and 6) suggests the cyanamide moiety is deeply buried in the pocket.
-
Fragment Optimization: The "Grow" Strategy
Once a hit is validated, the cyanamide group serves as a versatile synthetic handle. It is not a "dead-end" fragment.
Figure 2: Strategic evolution of the fragment. The cyanamide can be cyclized with hydroxylamine to form fused triazolo-pyrimidine systems, a common scaffold in potent kinase inhibitors.
References
-
Physicochemical Properties of Pyrimidines
-
Bioisosterism in Drug Design
-
Synthesis of 2-Cyanopyrimidines
-
Green Synthesis Methodology
-
Tautomerism in Heterocycles
Sources
- 1. Cyanamide, N-(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)- | C5H5N5O | CID 135408698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. drughunter.com [drughunter.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. chimia.ch [chimia.ch]
Application Notes and Protocols for the Radiolabeling of Pyrimidin-2-ylcyanamide
Introduction: The Critical Role of Radiolabeled Compounds in Modern Drug Development
In the landscape of pharmaceutical research and development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount.[1][2] Radiolabeled compounds serve as indispensable tools in these investigations, providing a quantitative and unambiguous method to trace the fate of a molecule within a biological system.[3] Among the various radionuclides employed, Carbon-14 (¹⁴C) is often the isotope of choice due to its long half-life (5,730 years), low energy beta emission, and the fact that its incorporation results in a molecule that is chemically identical to the parent drug.[4][5] This ensures that the biological behavior of the radiolabeled tracer accurately reflects that of the therapeutic agent.
Pyrimidin-2-ylcyanamide and its derivatives represent a scaffold of significant interest in medicinal chemistry. To elucidate the pharmacokinetic profile and metabolic pathways of such compounds, the synthesis of their radiolabeled analogues is a critical step. This document provides detailed application notes and protocols for two distinct methods for the Carbon-14 labeling of pyrimidin-2-ylcyanamide, targeting different positions within the molecule to address specific research questions.
Method A focuses on the late-stage introduction of a ¹⁴C-label at the cyano group. This approach is often more direct and can be advantageous when the precursor, 2-aminopyrimidine, is readily available.
Method B describes the incorporation of the ¹⁴C-label into the pyrimidine ring itself. While potentially more synthetically demanding, this method provides a label that is less susceptible to metabolic cleavage, offering a more robust tracer for tracking the core scaffold of the molecule.
These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.
Method A: [¹⁴C]Cyano Group Labeling via [¹⁴C]Cyanogen Bromide
This method introduces the Carbon-14 label at the terminal cyano group of pyrimidin-2-ylcyanamide. The key transformation is the reaction of 2-aminopyrimidine with in-situ generated [¹⁴C]cyanogen bromide. This late-stage labeling approach is efficient, as the non-radioactive heterocyclic precursor can be synthesized and purified in larger quantities beforehand.
Scientific Rationale
The exocyclic amino group of 2-aminopyrimidine is nucleophilic and readily attacks the electrophilic carbon of cyanogen bromide.[6] The reaction proceeds via a nucleophilic substitution, forming a C-N bond and releasing hydrobromic acid, which is neutralized by a mild base. The preparation of [¹⁴C]cyanogen bromide from commercially available sodium [¹⁴C]cyanide (Na[¹⁴C]CN) and bromine is a well-established method.[1][4]
Experimental Workflow
Caption: Workflow for [¹⁴C]Cyano Group Labeling of Pyrimidin-2-ylcyanamide.
Detailed Protocol
Materials and Reagents:
-
Sodium [¹⁴C]cyanide (Na[¹⁴C]CN) in aqueous solution (specific activity: 50-60 mCi/mmol)
-
2-Aminopyrimidine
-
Bromine
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Scintillation cocktail
-
Dry ice/acetone bath
Step 1: Preparation of [¹⁴C]Cyanogen Bromide ([¹⁴C]BrCN)
-
In a shielded fume hood, place a vial containing a stirred solution of Na[¹⁴C]CN (e.g., 5 mCi, 0.08 mmol) in 1.0 mL of water.
-
Cool the vial to 0-5 °C using a dry ice/acetone bath.
-
Slowly add a solution of bromine (1.1 equivalents) in dichloromethane to the Na[¹⁴C]CN solution with vigorous stirring. The reaction is exothermic and care should be taken to maintain the temperature below 10 °C.
-
Continue stirring at 0-5 °C for 30 minutes. The resulting solution containing [¹⁴C]BrCN is used directly in the next step without isolation.
Step 2: Synthesis of [cyano-¹⁴C]Pyrimidin-2-ylcyanamide
-
In a separate vial, dissolve 2-aminopyrimidine (1.2 equivalents) and sodium bicarbonate (2.0 equivalents) in 2.0 mL of anhydrous dichloromethane.
-
Cool this solution to 0-5 °C.
-
Slowly transfer the freshly prepared [¹⁴C]BrCN solution from Step 1 to the 2-aminopyrimidine solution using a syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by radio-TLC (thin-layer chromatography) using a suitable mobile phase (e.g., ethyl acetate/hexane).
-
Upon completion, quench the reaction with the addition of 2 mL of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 2 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under a gentle stream of nitrogen.
Step 3: Purification and Quality Control
-
Dissolve the crude product in a minimal amount of the HPLC mobile phase.
-
Purify the [¹⁴C]pyrimidin-2-ylcyanamide by reverse-phase HPLC (RP-HPLC). A typical system would involve a C18 column with a gradient elution of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Collect the fraction corresponding to the product peak, which is identified by co-injection with a non-radiolabeled standard.
-
Determine the radiochemical purity of the final product by analytical radio-HPLC.[7] The purity should typically be ≥98%.
-
Measure the radioactivity of a known amount of the purified product using a liquid scintillation counter to determine the specific activity (mCi/mmol).
Method B: [¹⁴C]Pyrimidine Ring Labeling using [¹⁴C]Guanidine
This method incorporates the Carbon-14 label into the core pyrimidine structure, specifically at the C2 position. This is achieved by using a commercially available radiolabeled precursor, [¹⁴C]guanidine hydrochloride, in a classical pyrimidine synthesis. A label in this position is generally considered metabolically stable, making it ideal for long-term ADME studies.
Scientific Rationale
The synthesis of 2-aminopyrimidines can be readily achieved through the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[8] In this protocol, malondialdehyde or a suitable precursor is reacted with [¹⁴C]guanidine. The guanidine acts as the N-C-N component, with the radiolabeled carbon becoming the C2 atom of the resulting pyrimidine ring.
Experimental Workflow
Caption: Workflow for [¹⁴C]Pyrimidine Ring Labeling of Pyrimidin-2-ylcyanamide.
Detailed Protocol
Materials and Reagents:
-
[¹⁴C]Guanidine hydrochloride (specific activity: 50-60 mCi/mmol)
-
Malondialdehyde bis(dimethyl acetal)
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
-
Hydrochloric acid (HCl)
-
Cyanogen bromide
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Scintillation cocktail
Step 1: Synthesis of [2-¹⁴C]2-Aminopyrimidine
-
In a reaction vial under a nitrogen atmosphere, dissolve [¹⁴C]guanidine hydrochloride (e.g., 5 mCi, 0.08 mmol) in absolute ethanol (2.0 mL).
-
Add sodium ethoxide (2.2 equivalents) to the solution and stir for 15 minutes at room temperature to generate free [¹⁴C]guanidine.
-
Add malondialdehyde bis(dimethyl acetal) (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4 hours.
-
Monitor the formation of [2-¹⁴C]2-aminopyrimidine by radio-TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a calculated amount of dilute HCl.
-
Evaporate the solvent under reduced pressure. The crude [2-¹⁴C]2-aminopyrimidine is carried forward to the next step.
Step 2: Synthesis of [2-¹⁴C]Pyrimidin-2-ylcyanamide
-
Redissolve the crude [2-¹⁴C]2-aminopyrimidine from Step 1 in anhydrous dichloromethane (3.0 mL).
-
Add sodium bicarbonate (2.0 equivalents).
-
In a separate vial, dissolve cyanogen bromide (1.5 equivalents) in anhydrous dichloromethane (1.0 mL).
-
Cool both solutions to 0-5 °C.
-
Slowly add the cyanogen bromide solution to the stirred solution of [2-¹⁴C]2-aminopyrimidine.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by radio-TLC.
-
Work up the reaction as described in Method A, Step 2 (quenching with water, extraction, drying, and concentration).
Step 3: Purification and Quality Control
-
Purify the crude [2-¹⁴C]pyrimidin-2-ylcyanamide using the same RP-HPLC method as described in Method A, Step 3.
-
Perform quality control analysis, including determination of radiochemical purity and specific activity, as detailed in Method A, Step 3.
Data Summary and Comparison
| Parameter | Method A: [¹⁴C]Cyano Group Labeling | Method B: [¹⁴C]Pyrimidine Ring Labeling |
| Label Position | Cyano group | C2 of the pyrimidine ring |
| Radiolabeled Precursor | Na[¹⁴C]CN | [¹⁴C]Guanidine HCl |
| Typical Radiochemical Yield | 30-50% (from Na[¹⁴C]CN) | 20-40% (from [¹⁴C]Guanidine HCl) |
| Typical Specific Activity | 50-60 mCi/mmol | 50-60 mCi/mmol |
| Radiochemical Purity | >98% | >98% |
| Metabolic Stability of Label | Potentially labile | Generally stable |
| Synthetic Complexity | Lower (late-stage labeling) | Higher (requires synthesis of the ring) |
Conclusion and Best Practices
The choice between these two methods for radiolabeling pyrimidin-2-ylcyanamide will depend on the specific goals of the research. Method A is often preferred for its synthetic simplicity and efficiency, making it suitable for initial pharmacokinetic screening. Method B, while more complex, provides a more metabolically robust tracer, which is crucial for definitive mass balance and metabolite profiling studies where cleavage of the cyano group is a possibility.
Self-Validating System and Trustworthiness:
-
Co-elution: The identity of the final radiolabeled product in both methods must be confirmed by co-elution with an authentic, non-labeled standard of pyrimidin-2-ylcyanamide during HPLC analysis.
-
Purity Analysis: Radiochemical purity should be assessed using at least two different analytical methods, such as radio-HPLC with different column/mobile phase combinations or radio-TLC with different solvent systems.
-
Specific Activity: The specific activity should be determined accurately to ensure correct dosing and interpretation of experimental results. The theoretical maximum specific activity for a singly ¹⁴C-labeled compound is approximately 62.4 mCi/mmol.[9][10]
By following these detailed protocols and adhering to the principles of scientific integrity, researchers can confidently synthesize high-quality radiolabeled pyrimidin-2-ylcyanamide for their critical drug development studies.
References
Sources
- 1. Cyanogen bromide - Wikipedia [en.wikipedia.org]
- 2. WO2001042138A1 - Process for the preparation of cyanogen bromide - Google Patents [patents.google.com]
- 3. US5574148A - Rapid synthesis of radiolabeled pyrimidine nucleosides or nucleotides - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. moravek.com [moravek.com]
- 6. Radiolabeling with [11C]HCN for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbon-14 - Wikipedia [en.wikipedia.org]
Application Note: Pyrimidin-2-ylcyanamide Scaffolds for Cysteine Protease Modulation
Targeting the RANKL-Cathepsin K Axis in Bone Remodeling
Introduction & Scientific Rationale
Pyrimidin-2-ylcyanamide derivatives represent a specialized class of pharmacophores utilized primarily to inhibit Cysteine Proteases , with a high degree of specificity for Cathepsin K (CatK) .
In drug discovery, the cyanamide moiety (
This application note details the use of Pyrimidin-2-ylcyanamide-based small molecules to dissect the RANKL/NF-
Key Applications
-
Osteoporosis Research: Modulating bone resorption without affecting bone formation (uncoupling).
-
Metastatic Bone Disease: Preventing collagen matrix degradation by tumor-associated osteoclasts.
-
Enzymology: Studying transition-state mimics in cysteine protease kinetics.
Mechanism of Action
Chemical Basis of Inhibition
The Pyrimidin-2-ylcyanamide scaffold functions through a specific nucleophilic attack mechanism. The acidity of the cyanamide proton (pKa
-
Recognition: The pyrimidine ring binds to the S1/S2 subsites of Cathepsin K, orienting the molecule.
-
Attack: The thiolate anion of the catalytic Cys25 residue attacks the electrophilic carbon of the cyanamide nitrile group.
-
Stabilization: This forms a stable, yet reversible, isothiourea (thioimidate) adduct . The reversibility is crucial for reducing off-target toxicity (e.g., preventing permanent inactivation of other cathepsins like Cathepsin L or B).
Pathway Visualization
The following diagram illustrates the signaling cascade leading to Cathepsin K expression and the precise intervention point of Pyrimidin-2-ylcyanamide inhibitors.
Figure 1: The RANKL-induced osteoclastogenesis pathway showing the downstream catalytic target of Pyrimidin-2-ylcyanamide inhibitors.[1]
Protocol A: In Vitro Kinetic Assay (Fluorometric)
This protocol quantifies the inhibitory potency (
Reagents Required[3][4][5][6]
-
Enzyme: Recombinant Human Cathepsin K (Active).
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic).
. -
Assay Buffer: 50 mM MES (pH 5.5), 2.5 mM EDTA, 2.5 mM DTT.
-
Note: DTT is critical to maintain the active site Cysteine in a reduced state.
-
-
Inhibitor: Pyrimidin-2-ylcyanamide derivative (dissolved in DMSO).
Step-by-Step Methodology
-
Buffer Preparation: Prepare fresh Assay Buffer. The pH must be acidic (5.5) to mimic the lysosomal environment where CatK is active.
-
Enzyme Activation: Dilute Cathepsin K to 0.5 nM in Assay Buffer. Incubate for 10 minutes on ice.
-
Inhibitor Incubation (Pre-Equilibrium):
-
Add 10
L of Inhibitor (serially diluted in DMSO) to a black 96-well plate. -
Add 80
L of the activated Enzyme solution. -
Incubate for 15 minutes at room temperature .
-
Why? Covalent reversible inhibitors require time to establish equilibrium (
).
-
-
Reaction Initiation:
-
Add 10
L of Substrate (Z-Phe-Arg-AMC, final conc. 10 M).
-
-
Measurement:
-
Immediately read fluorescence in kinetic mode on a plate reader.
-
Excitation: 360 nm | Emission: 460 nm.
-
Read every 30 seconds for 20 minutes.
-
Data Analysis
Calculate the initial velocity (
Protocol B: Cellular Bone Resorption Assay
This protocol validates the compound's ability to penetrate osteoclasts and inhibit the biological degradation of bone matrix.
Experimental Workflow Diagram
Figure 2: Workflow for evaluating Cathepsin K inhibition in osteoclast-differentiated RAW264.7 cells.
Methodology
-
Differentiation: Seed RAW264.7 macrophages on calcium phosphate-coated plates (mimicking bone). Treat with 50 ng/mL RANKL for 5 days to induce osteoclast formation.
-
Treatment: On Day 5, replace media with fresh media containing the Pyrimidin-2-ylcyanamide inhibitor (0.1 nM – 10
M). Include a DMSO vehicle control. -
Incubation: Incubate for 48 hours. The osteoclasts will secrete Cathepsin K into the "resorption lacunae" (the interface between cell and plate).[2][3]
-
Endpoint 1 (Biomarker): Collect supernatant and quantify CTX-I (C-terminal telopeptide of type I collagen) using ELISA. This measures the actual degradation of the matrix.
-
Endpoint 2 (Functional): Remove cells using bleach solution. Stain the plate with Toluidine Blue to visualize "pits" where the matrix was eaten away. Quantify the resorbed area using image analysis software (e.g., ImageJ).
Expected Results & Troubleshooting
Data Interpretation Table
| Parameter | Control (DMSO) | Pyrimidin-2-ylcyanamide (High Dose) | Interpretation |
| Enzymatic Vmax | 100% | < 5% | Potent intrinsic inhibition of CatK. |
| Resorption Pits | Extensive clearing | Minimal/No clearing | Compound effectively prevents bone loss. |
| Osteoclast Count | High | High | Crucial: Indicates the drug inhibits function without killing the cells (non-cytotoxic). |
| CTX-I Levels | High | Low | Confirmation of collagen protection. |
Troubleshooting Guide
-
Issue: High IC50 in cellular assay despite low IC50 in enzymatic assay.
-
Cause: The Pyrimidin-2-ylcyanamide moiety is polar. It may have poor membrane permeability or is being trapped in the lysosome (lysosomotropism) but not reaching the active site effectively.
-
Solution: Modify the R-groups on the pyrimidine ring to increase lipophilicity (LogP).
-
-
Issue: Loss of potency in Enzymatic Assay over time.
-
Cause: Oxidation of the enzyme.
-
Solution: Ensure DTT is fresh. Do not use DTT concentrations >5 mM as it may compete with the cyanamide warhead if the inhibitor reactivity is low.
-
References
-
BenchChem. (2025).[4][2][5] A Technical Guide to Pyrimidine Cyanamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Link
-
Falgueyret, J. P., et al. (2005). Novel, non-peptidic cyanamide-based inhibitors of Cathepsin K. Journal of Medicinal Chemistry. Link
-
Stoch, S. A., & Wagner, J. A. (2008). Cathepsin K inhibitors: a novel target for the treatment of osteoporosis. Clinical Pharmacology & Therapeutics. Link
-
Desroy, N., et al. (2013). Identification of Pyrimidin-2-ylcyanamide derivatives as Cathepsin K Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Sigma-Aldrich. (n.d.). Cathepsin K Activity Assay Kit Protocol. Link
Sources
- 1. Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyanamide, N-(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)- | C5H5N5O | CID 135408698 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Pyrimidin-2-ylcyanamide synthesis (temperature, catalyst)
Status: Operational Ticket ID: PYR-CY-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of Pyrimidin-2-ylcyanamide (and its tautomeric forms) via the nucleophilic aromatic substitution (
This guide moves beyond standard textbook procedures to provide an optimized, scalable protocol. We focus on the "Goldilocks Zone" of temperature control and the kinetic activation provided by specific base/catalyst combinations.
Module 1: The "Engine" – Catalyst & Base Selection
The Core Challenge: pKa Matching
Cyanamide (
-
Weak Bases (e.g., TEA, Pyridine): Insufficient for complete deprotonation, leading to sluggish kinetics.
-
Strong Bases (e.g., NaH): Effective but risky. High local concentrations of the anion can trigger rapid exothermic polymerization of cyanamide.
Optimized Recommendation: The "Cesium Effect"
We recommend switching from standard Potassium Carbonate (
| Base System | Solubility in DMF/DMSO | Reactivity Profile | Recommendation |
| Low (Heterogeneous) | Slow. Requires high temp (>100°C), which degrades cyanamide. | Avoid for high purity. | |
| Moderate | Medium. Good balance of cost/performance. | Standard Grade. | |
| High | Fast. Works at lower temps (40-60°C). | Premium Grade. | |
| NaH | N/A (Suspension) | Aggressive. High risk of "runaway" side reactions. | Only for unreactive substrates. |
Catalytic Additive: DABCO or DMAP
For sluggish reactions (e.g., if the pyrimidine has electron-donating substituents), add 5-10 mol% DABCO (1,4-diazabicyclo[2.2.2]octane) .
-
Mechanism: DABCO displaces the chloride first, forming a highly reactive quaternary ammonium salt intermediate. The cyanamide anion then displaces the DABCO. This lowers the activation energy, allowing the reaction to proceed at lower temperatures.
Module 2: The "Accelerator" – Temperature Dynamics
Temperature is the single most critical variable. You are fighting two competing rates:
-
(Desired):
coupling of Cyanamide + Chloropyrimidine. -
(Undesired): Dimerization of Cyanamide
Dicyandiamide.
The Thermal Thresholds
-
< 40°C: Reaction is kinetically limited; conversion is too slow.
-
60°C - 80°C (The Sweet Spot): Optimal balance.
proceeds efficiently; dimerization is manageable. -
> 90°C: DANGER ZONE. The rate of cyanamide dimerization (
) increases exponentially. You will isolate significant amounts of dicyandiamide byproduct, which is difficult to separate from the product.
Module 3: Visualizing the Pathway
Reaction Mechanism & Failure Modes
The following diagram illustrates the
Caption: Figure 1. Mechanistic pathway showing the primary SNAr route (Green) versus thermal dimerization and hydrolytic failure modes (Red).
Module 4: Troubleshooting & FAQs
Q1: My reaction mixture turned into a black tar. What happened?
Diagnosis: Thermal decomposition or polymerization. Root Cause: You likely ran the reaction above 100°C or used a hydride base (NaH) without strict temperature control. Cyanamide is unstable at high heat. Fix:
-
Repeat the experiment at 60°C .
-
Switch solvent to DMF or DMSO (allows lower temp reaction than ethanol reflux).
-
Ensure your cyanamide source is fresh (it degrades over time).
Q2: LC-MS shows a mass peak of [M+42]. What is this?
Diagnosis: Dicyandiamide formation.[2][3][4] Root Cause: Excess cyanamide dimerizing with itself. Fix:
-
Do not use a large excess of cyanamide. Use 1.1 to 1.2 equivalents max.
-
Add the cyanamide slowly (portion-wise) to the mixture if using a strong base.
Q3: Conversion is stuck at 50% even after 24 hours.
Diagnosis: "Stalled" SNAr. Root Cause: The chloride leaving group is not leaving, or the base is too weak/insoluble. Fix:
-
Add a Catalyst: Add 10 mol% DABCO .
-
Solvent Switch: If using Acetonitrile or THF, switch to DMSO . The higher dielectric constant stabilizes the transition state.
-
Check Water: Ensure solvents are anhydrous. Water competes with cyanamide for the electrophile.
Module 5: The "Gold Standard" Protocol
Objective: Synthesis of Pyrimidin-2-ylcyanamide (10 mmol scale).
Reagents:
-
2-Chloropyrimidine (1.0 equiv)[5]
-
Cyanamide (1.2 equiv)
-
(1.5 equiv) [Alternative:
] -
DABCO (0.1 equiv) [Optional, for speed]
-
Anhydrous DMF (5 mL/mmol)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 2-Chloropyrimidine (1.14 g, 10 mmol) and Cyanamide (0.50 g, 12 mmol) to anhydrous DMF (50 mL). Stir until dissolved.
-
Base Addition: Add
(4.88 g, 15 mmol) in one portion. (If using DABCO, add it now). -
Reaction: Heat the mixture to 60°C under nitrogen. Monitor by TLC/LC-MS.
-
Checkpoint: Reaction should be complete in 4-6 hours.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with water (150 mL). Note: The product is often water-soluble as a salt.
-
Acidify carefully with 1M HCl to pH ~3-4 to precipitate the neutral cyanamide form (if applicable) or extract with Ethyl Acetate (3x).
-
Pro-Tip: If the product is very polar, skip the aqueous workup. Filter off the inorganic salts and evaporate the DMF under high vacuum (Genevac or Kugelrohr).
-
Module 6: Troubleshooting Logic Tree
Use this flow to diagnose stalled or failed reactions.
Caption: Figure 2.[6] Decision matrix for troubleshooting common reaction failures based on LC-MS data.
References
-
Mechanism of Cyanamide Reactivity & Tautomerism
-
Nickel-Catalyzed Cyan
-
Palladium-Catalyzed Cyan
-
Synthesis of Pyrimidine Deriv
- Source: ResearchGate (2022).
- Relevance: General background on pyrimidine reactivity and electrophilic centers.
-
URL:[Link]
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Cyanamide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Cyanamide? [synapse.patsnap.com]
- 5. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
Troubleshooting unexpected fluorescence in Pyrimidin-2-ylcyanamide assays
Introduction
You are likely accessing this guide because you have observed anomalous fluorescence data—either false positives (high background) or false negatives (signal quenching)—while screening Pyrimidin-2-ylcyanamide derivatives.
This scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., JAK, CDK) and antiviral agents. However, its photophysical properties are complex. The N-cyanopyrimidin-2-amine moiety is not pharmacologically inert; it is an ionizable, tautomeric system that can interact with light and assay components in unexpected ways.
This guide deconstructs the three primary sources of interference: Intrinsic Photophysics (pH/Tautomerism) , The Inner Filter Effect (IFE) , and Metal Chelation .
Part 1: Troubleshooting Guide (Q&A)
Category 1: Intrinsic Chemical Properties[1]
Q: Why does my compound show high fluorescence in basic buffers (pH > 7.5) but not in acidic ones?
A: You are likely observing the fluorescence of the deprotonated anion .
Unlike simple amides, the cyanamide proton (
-
The Mechanism: At pH >
, the proton acts as a switch. The resulting anion is a highly conjugated system with extended delocalization across the pyrimidine ring and the cyano group. This often lowers the energy gap for excitation, leading to a bathochromic shift (red shift) in absorbance and a significant increase in quantum yield. -
The Fix: Run a pH titration (pH 5.0 to 9.0) of the compound without the enzyme/target. If fluorescence tracks with pH, you are seeing intrinsic ionization, not biological activity.
Q: My assay signal fluctuates over time even without the enzyme. Is the compound degrading?
A: It is more likely tautomeric equilibration or aggregation , rather than degradation. Pyrimidin-2-ylcyanamides exist in equilibrium between the amino (A) and imino (B) tautomers. This equilibrium is solvent- and concentration-dependent.
-
Aggregation: These planar, nitrogen-rich systems are prone to
- stacking at concentrations typical of HTS ( ). Aggregates often exhibit "induced emission" or quenching distinct from the monomer. -
The Fix: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to your buffer. If the signal stabilizes, aggregation was the culprit.
Category 2: Assay Interference[2][3]
Q: I see a decrease in signal (apparent inhibition), but the IC50 shifts when I change the probe concentration. Is this real inhibition?
A: This is the hallmark of the Inner Filter Effect (IFE) . The pyrimidine-cyanamide scaffold often has strong UV-Vis absorbance bands. If your compound absorbs light at either the excitation or emission wavelength of your fluorophore, it "steals" the photons, mimicking enzyme inhibition.
-
The Diagnostic: Measure the UV-Vis absorbance of your compound at the assay's excitation and emission wavelengths. If OD > 0.05, IFE is significant.
-
The Fix: Use a mathematical correction (see References) or switch to a red-shifted fluorophore (e.g., Alexa Fluor 647) where the pyrimidine absorbance is negligible.
Q: My kinase assay works in Tris buffer but fails in HEPES. Why?
A: This points to Metal Chelation Interference .
The Pyrimidin-2-ylcyanamide motif can act as a bidentate ligand, chelating divalent cations (
-
The Mechanism: The pyrimidine ring nitrogen and the cyanamide nitrogen can coordinate metal ions. This can quench the fluorescence of metal-dependent probes or strip the enzyme of its cofactor.
-
The Fix: Compare activity in the presence of excess cofactor (
) or test the compound against a metal-independent counter-screen.
Part 2: Visualizing the Problem
Figure 1: The Troubleshooting Decision Tree
Use this logic flow to categorize the interference source before modifying your chemistry.
Caption: Logical workflow for isolating the source of fluorescence interference in pyrimidine assays.
Figure 2: Mechanistic Origins of Interference
The equilibrium below illustrates why pH and metal ions drastically alter the signal.
Caption: The central role of the cyanamide proton in mediating fluorescence and metal binding.
Part 3: Data Summary & Validation Protocol
Table 1: Physicochemical Properties of the Scaffold
| Parameter | Neutral Species | Anionic Species | Impact on Assay |
| Protonation State | Protonated (-NH-) | Deprotonated (-N⁻-) | pH dependent signal drift.[1] |
| Fluorescence Quantum Yield | Typically Low | High (Extended conjugation) | False positives in "Gain of Signal" assays.[1] |
| Solubility | Moderate | High | Anion is more soluble; Neutral may aggregate.[1] |
| Metal Affinity | Low | High | Anion acts as a strong bidentate ligand.[1] |
Protocol: Fluorescence Interference Validation
Objective: To distinguish between true biological activity and compound interference.
Materials:
-
Compound stock (10 mM in DMSO)
-
Assay Buffer (at assay pH)
-
Assay Buffer (at pH 4.0 and pH 9.0)
-
UV-Star Microplate (Greiner or equivalent)
Workflow:
-
Absorbance Scan (The "Spectral Fingerprint"):
-
Dilute compound to
in Assay Buffer. -
Perform a spectral scan (250 nm – 700 nm).
-
Criteria: If OD > 0.05 at your fluorophore's Excitation or Emission
, Inner Filter Effect is present.
-
-
Buffer Dose-Response (No Enzyme):
-
The "pH Shift" Test:
References
-
Simeonov, A., & Davis, M. I. (2018). Interference with Fluorescence and Absorbance. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[4] (Chapter on Inner Filter Effects and Quenching).
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
Organic Chemistry Portal. (2023). Cyanamides in Heterocyclic Synthesis. (General reference for cyanamide reactivity and tautomerism). [Link]
Sources
Method development for separating Pyrimidin-2-ylcyanamide isomers
Topic: Method Development for Separating Pyrimidin-2-ylcyanamide Isomers Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Analytical Chemists
Technical Support Center: Pyrimidin-2-ylcyanamide Analysis
Welcome to the Advanced Method Development Hub. This guide addresses the specific chromatographic challenges associated with Pyrimidin-2-ylcyanamide derivatives . Unlike simple small molecules, these compounds exhibit complex behaviors such as prototropic tautomerism (amino-imine equilibrium) and alkylation-dependent regioisomerism (endo- vs. exo-nitrogen substitution).
This guide is structured to help you diagnose, separate, and validate these isomers with high specificity.
Phase 1: Diagnostic & Strategy
Q: I see multiple peaks in my chromatogram. Are these impurities, regioisomers, or tautomers?
A: Distinguishing between stable regioisomers and dynamic tautomers is the critical first step. Pyrimidin-2-ylcyanamides possess an ambidentate nitrogen system. During synthesis (specifically alkylation), two stable regioisomers often form:
-
Exo-isomer: Alkylation on the cyanamide nitrogen (forming a substituted cyanamide).
-
Endo-isomer: Alkylation on the pyrimidine ring nitrogen (forming a pyrimidin-2-imine derivative).
However, the unalkylated parent compound can also exist in a rapid equilibrium between amine and imine tautomers, often resulting in peak broadening or splitting that varies with temperature.
Diagnostic Workflow: Use the following decision tree to classify your separation challenge before optimizing the method.
Figure 1: Diagnostic decision tree for distinguishing dynamic tautomers from stable regioisomers.
Phase 2: Method Development Protocols
Q: My regioisomers are co-eluting on a standard C18 column. How do I improve selectivity?
A: Standard C18 columns often fail to separate N-endo and N-exo isomers because the hydrophobicity difference is negligible. You must exploit the electronic and pKa differences between the two nitrogens.
Mechanism of Separation:
-
Endo-isomers (Ring N-alkylated): Disrupt the aromaticity of the pyrimidine ring, often making the system more basic and polar.
-
Exo-isomers (Cyanamide N-alkylated): Retain the pyrimidine aromaticity but change the hydrogen bond donor/acceptor profile of the cyanamide tail.
Recommended Column Screening Protocol:
| Column Chemistry | Mechanism of Action | Suitability |
| PFP (Pentafluorophenyl) | π-π and Dipole-Dipole interactions. The fluorine atoms interact strongly with the electron-deficient pyrimidine ring. | High. Excellent for separating positional isomers where aromatic electron density differs. |
| C18-PFP (Mixed Mode) | Hydrophobicity + π-selectivity. | Medium-High. Good starting point if pure PFP lacks retention. |
| HILIC (Bare Silica) | Partitioning based on polarity/pKa. | Medium. Use only if isomers are very polar and elute in void volume on RP. |
| Standard C18 | Hydrophobic interaction. | Low. Often results in co-elution unless pH is perfectly tuned. |
Q: What is the optimal pH strategy for these isomers?
A: pH is your most powerful tool. The pKa of the pyrimidine ring nitrogen is typically around 1.0–2.5, but the cyanamide group is acidic (pKa ~1.1 for protonated form, ~10 for deprotonation).
-
Low pH (pH 2.0 - 3.0): Use Formic Acid or TFA. Both isomers are likely protonated or neutral. This suppresses silanol interactions but may not maximize selectivity.
-
Mid pH (pH 6.0 - 7.5): Use Ammonium Acetate/Bicarbonate. This is often the "Goldilocks zone" where the subtle pKa differences between the endo (iminium-like) and exo forms result in different ionization states, drastically improving separation on C18 or PFP columns.
Phase 3: Troubleshooting Guide
Q: I am observing severe peak tailing. Is this column failure?
A: Likely not. Pyrimidin-2-ylcyanamides are notorious for secondary silanol interactions due to the basic nitrogen atoms.
-
Cause: Protonated nitrogens interact with residual silanols on the silica support.
-
Solution 1 (Mobile Phase): Add an ion-pairing modifier. 10-20 mM Ammonium Acetate is superior to Formic Acid alone because the ammonium ions compete for silanol sites.
-
Solution 2 (Stationary Phase): Switch to a "Hybrid" particle column (e.g., Ethylene Bridged Hybrid - BEH) or a "Base-Deactivated" column which has reduced silanol activity.
Q: The peaks split when I dissolve the sample in pure acetonitrile.
A: This is a classic "Solvent Strength Mismatch" or "Sample Induced Tautomerism."
-
Solvent Strength: If your initial gradient is 5% Organic, injecting in 100% Acetonitrile causes the sample to precipitate or travel faster than the mobile phase, causing band broadening/splitting. Always dissolve sample in the starting mobile phase.
-
Tautomerism: Aprotic solvents (like ACN) can stabilize a different tautomer than the aqueous mobile phase. As the sample enters the column, it slowly re-equilibrates, causing a bridge between peaks.
Q: How do I validate that I have separated the isomers and not just degradation products?
A: You must use orthogonal detection , ideally LC-MS/MS.
-
Regioisomers: Will have the exact same m/z (parent ion) but distinct fragmentation patterns.
-
Exo-isomer: Fragmentation often cleaves the alkyl chain from the exocyclic nitrogen.
-
Endo-isomer: Fragmentation may involve ring opening or loss of the cyanamide moiety.
-
-
Degradants: Dicyandiamide (dimer) or Urea derivatives (hydrolysis) will have different molecular weights (M+1).
Experimental Workflow: Optimized Gradient
For a starting point method to separate N-alkyl regioisomers:
System: UHPLC or HPLC Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 2.7 µm (Core-shell) Temperature: 35°C (Control temperature strictly to manage tautomerism)
| Time (min) | % Mobile Phase A (10mM NH4OAc, pH 6.5) | % Mobile Phase B (Methanol) | Flow (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 15.0 | 40 | 60 | 1.0 |
| 18.0 | 5 | 95 | 1.0 |
| 20.0 | 5 | 95 | 1.0 |
| 20.1 | 95 | 5 | 1.0 |
| 25.0 | 95 | 5 | 1.0 |
Note: Methanol is preferred over Acetonitrile for PFP columns as it allows for better π-π interaction participation.
References
-
Tautomerism of 2-pyrimidinamine and derivatives. Source: ResearchGate.[1][2] "Tautomers of 2-pyrimidinamine and of isocytosine." URL:[Link][2]
-
Alkylation Regioisomerism of Pyrimidin-2-ylcyanamides. Source: ResearchGate.[1][2] "Detailed Studies of the Alkylation Sides of Pyridin-2-yl and 4,6-Dimethylpyrimidin-2-yl-cyanamides." URL:[Link]
-
HPLC Analysis of Cyanamide and Derivatives. Source: SIELC Technologies. "HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column." URL:[Link]
-
Method Development for Pyrimidine Impurities. Source: Research Journal of Pharmacy and Technology. "Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin." URL:[Link][1][2][3][4][5][6][7][8][9][10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Molecular Dynamics of Enantiomeric Separation in HPLC[v1] | Preprints.org [preprints.org]
- 7. Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach [mdpi.com]
- 11. jetir.org [jetir.org]
Optimization of purification techniques for Pyrimidin-2-ylcyanamide analogs
Topic: Optimization of purification techniques for Pyrimidin-2-ylcyanamide analogs Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Profile
Welcome to the Technical Support Center for N-cyanoheterocycles. This guide addresses the specific challenges associated with Pyrimidin-2-ylcyanamide analogs . These compounds are critical intermediates in medicinal chemistry (e.g., for kinase inhibitors) but present unique purification hurdles due to their amphoteric nature , tautomeric equilibria , and hydrolytic instability .
Chemical Behavior Overview
Before troubleshooting, understand the species you are handling. Pyrimidin-2-ylcyanamides exist in a delicate equilibrium:
-
Acidity: The exocyclic -NH- proton is significantly acidic (
) due to the electron-withdrawing nature of the pyrimidine ring and the cyano group. -
Basicity: The pyrimidine ring nitrogens are weakly basic (
). -
Implication: These compounds are ampholytes . They are soluble in strong base (as anions) and strong acid (as cations), but often display minimum solubility (isoelectric point) in the pH 2–4 range.
Troubleshooting Guides (Q&A)
Category A: Recrystallization & Precipitation
Q1: My crude product "oils out" instead of crystallizing during cooling. How do I fix this? Diagnosis: This typically occurs when the solvent system is too polar or the cooling rate is too fast, trapping impurities that lower the melting point. Solution:
-
Switch Solvent System: Avoid pure ethanol or methanol if oiling occurs. Switch to Acetonitrile (MeCN) or an Ethanol/Water gradient.
-
Protocol: Dissolve crude in boiling MeCN (minimum volume). If oiling starts upon cooling, reheat to dissolve and add a "seed" crystal.
-
-
The "Cloud Point" Method: Dissolve in a good solvent (e.g., THF or Acetone), then dropwise add a poor solvent (Hexane or Diethyl Ether) until persistent cloudiness appears. Let it stand at room temperature; do not cool immediately.
-
Check Purity: If the crude is <80% pure, recrystallization will fail. Perform a rough "silica plug" filtration first to remove tarry baseline impurities.
Q2: I am trying to precipitate the product from water, but the yield is very low. Diagnosis: You likely missed the pH Solubility Window . Solution: Because these analogs are amphoteric, they are soluble at both high pH (anion) and very low pH (cation).
-
Correct Protocol:
-
Dissolve the crude in dilute NaOH (pH 10–11). The solution should be clear (impurities may remain solid; filter them off).
-
Slowly add 1M HCl while monitoring pH.
-
Stop at pH 3.0–4.0. This is the "isoelectric" region where the neutral species predominates and precipitation is maximal.
-
Warning: If you overshoot to pH < 1, the product will re-dissolve as the pyrimidinium hydrochloride salt.
-
Category B: Chromatography (HPLC/Flash)
Q3: My HPLC peaks are tailing severely or splitting into doublets. Diagnosis: This is a classic symptom of uncontrolled ionization or tautomer separation . Solution:
-
Buffer is Mandatory: Never use plain Water/MeCN. The acidic NH proton requires pH control.
-
Choice 1 (Acidic Method - Recommended): Use 0.1% Formic Acid or TFA (pH ~2). This suppresses ionization of the cyanamide NH, keeping the molecule in the neutral form.
-
Choice 2 (Basic Method): Use 10mM Ammonium Bicarbonate (pH 8-9). This forces the molecule entirely into the anionic state
, which often yields sharp, symmetrical peaks. -
Avoid Neutral pH: At pH 4–6, the molecule may rapidly exchange protons, causing peak broadening.
Q4: I see a new impurity peak (+18 mass units) appearing after purification.
Diagnosis: Hydrolysis . The cyanamide group (-NH-CN) has hydrolyzed to the urea derivative (-NH-CONH
-
Do not leave the compound in acidic aqueous solution for >2 hours.
-
Dry the final solid under high vacuum at room temperature (not >40°C).
-
Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Optimization Workflows
Workflow 1: The "Acid-Base" Purification Strategy
This is the most efficient method for bulk purification, utilizing the specific pKa properties of the scaffold to remove non-acidic impurities (like starting amines) and non-basic impurities.
Figure 1: Acid-Base Extraction Protocol tailored for Pyrimidin-2-ylcyanamides. Note the critical pH control step.
Workflow 2: Degradation Pathways & Tautomerism
Understanding the degradation mechanism is vital for interpreting analytical data (LCMS/NMR).
Figure 2: Stability profile showing the reversible acid-base equilibrium and irreversible degradation pathways.
Data & Specifications
Solubility Profile (at 25°C)
| Solvent | Solubility Rating | Application |
| Water (pH 7) | Low to Insoluble | Washing solvent |
| Water (pH 11) | High (as Anion) | Extraction / Dissolution |
| Water (pH 1) | Moderate (as Cation) | Avoid (Hydrolysis risk) |
| Ethanol | Moderate (Hot) | Recrystallization |
| Acetonitrile | High (Hot) / Low (Cold) | Best for Recrystallization |
| DMSO/DMF | Very High | Stock solutions only |
| Dichloromethane | Low | Not recommended for extraction |
Analytical Verification Checklist
Before confirming purity, verify these spectral markers to ensure no hydrolysis has occurred:
-
IR Spectrum: Look for the strong, sharp C≡N stretch at 2150–2200 cm⁻¹ . If this is weak or absent, and a broad C=O appears ~1650 cm⁻¹, hydrolysis to urea has occurred.
-
1H NMR: The NH proton is often broad or invisible in CDCl₃ due to exchange. Run in DMSO-d6 .
-
LCMS: Check for [M+H]+. If you see [M+19]+ (M+H+18), you have the urea impurity.
References
-
Solubility and Stability of Cyanamides : BenchChem Technical Guide. "Predicted Solubility and Stability of 4-ethyl-2-pyrimidinyl cyanamide." (2025).
-
pKa and Heterocyclic Chemistry : Organic Chemistry Data. "pKa Values of Nitrogen Heterocycles."
-
Synthesis and Reactivity : National Institutes of Health (PubChem). "Cyanamide, N-(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)- Compound Summary."
-
Chromatographic Methods : ResearchGate. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives."
-
General Recrystallization Strategies : University of Rochester, Dept of Chemistry. "Solvents for Recrystallization."[2]
Sources
Validation & Comparative
A Head-to-Head Technical Comparison: Imatinib vs. a Potent Pyrido[2,3-d]pyrimidine Kinase Inhibitor
A Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, the pyrimidine scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. This guide provides a detailed, head-to-head comparison of the seminal tyrosine kinase inhibitor, Imatinib, with a highly potent pyrido[2,3-d]pyrimidine derivative, PD173955. While the initial focus of this guide was a direct comparison with Pyrimidin-2-ylcyanamide, a thorough literature review revealed a lack of specific potency data for this particular compound against the primary targets of Imatinib. Therefore, to provide a scientifically rigorous and data-driven comparison, we have selected PD173955 as a representative and well-characterized pyrimidine-based inhibitor that shares key pharmacological targets with Imatinib.
This analysis is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights into the biochemical and cellular potencies of these two classes of inhibitors, alongside detailed experimental protocols to facilitate reproducible research.
Introduction to the Contenders: Two Scaffolds Targeting Oncogenic Kinases
Imatinib (Gleevec®) , a 2-phenylaminopyrimidine derivative, revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its success established the principle of targeted therapy by specifically inhibiting the constitutively active Bcr-Abl tyrosine kinase in CML and the c-Kit receptor tyrosine kinase in GIST. Imatinib also demonstrates potent inhibition of the platelet-derived growth factor receptor (PDGFR).
PD173955 , a pyrido[2,3-d]pyrimidine, represents a class of potent ATP-competitive kinase inhibitors. This scaffold has been extensively explored in medicinal chemistry due to its structural similarity to the adenine base of ATP, allowing for strong binding interactions within the kinase hinge region. PD173955 has demonstrated potent inhibitory activity against Bcr-Abl and c-Kit, making it an excellent comparator to Imatinib for understanding the nuances of kinase inhibition by different pyrimidine-based chemotypes.
At the Bench: A Head-to-Head Comparison of Potency
The efficacy of a kinase inhibitor is fundamentally determined by its potency at both the biochemical and cellular levels. Here, we compare the inhibitory concentrations (IC50) of Imatinib and PD173955 against their shared primary targets.
Biochemical Potency: Direct Inhibition of Kinase Activity
Biochemical assays measure the direct interaction of an inhibitor with its purified target kinase. The IC50 value in this context represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.
| Inhibitor | Target Kinase | Reported IC50 (nM) | Reference |
| Imatinib | Bcr-Abl | 110 - 600 | [1][2][3] |
| c-Kit | ~100 | [4][5] | |
| PDGFR | ~100 | [2][5] | |
| PD173955 | Bcr-Abl | 1 - 2 | [6][7][8] |
| c-Kit | ~25 | [6][8] |
Expert Analysis: The biochemical data clearly indicates that PD173955 is a significantly more potent inhibitor of Bcr-Abl and c-Kit in cell-free assays compared to Imatinib. The low nanomolar to sub-nanomolar potency of PD173955 against Bcr-Abl highlights the potential for achieving profound target inhibition at lower concentrations.
Cellular Potency: Inhibiting Proliferation of Cancer Cell Lines
Cell-based assays provide a more physiologically relevant measure of a drug's efficacy by assessing its ability to inhibit cellular processes, such as proliferation, in cancer cell lines driven by the target kinase.
| Inhibitor | Cell Line | Key Oncogenic Driver | Reported IC50 (nM) | Reference |
| Imatinib | K-562 (CML) | Bcr-Abl | 380 | [2] |
| GIST882 (GIST) | c-Kit (exon 13 mutation) | 30 - 77 | [9][10][11] | |
| PD173955 | Bcr-Abl positive cell lines | Bcr-Abl | 2 - 35 | [7][12][13] |
| M07e (KL-dependent) | c-Kit | 40 | [6][8][12] |
Expert Analysis: In cellular assays, PD173955 continues to demonstrate superior potency against Bcr-Abl-driven cell lines compared to Imatinib. The cellular IC50 values for PD173955 are in the low nanomolar range, which is a substantial improvement over the mid-nanomolar potency of Imatinib in the same cell lines. Both compounds exhibit potent, albeit more comparable, activity in c-Kit-dependent cells.
Mechanism of Action: A Tale of Two Binding Modes
Both Imatinib and PD173955 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. However, the specific conformation of the kinase that each inhibitor stabilizes is a key differentiator.
Imatinib is known to bind to the inactive "DFG-out" conformation of the Abl kinase domain. This conformation is characterized by the Asp-Phe-Gly (DFG) motif flipping outwards, which is a feature of an inactive kinase. This specific binding requirement is a reason for some forms of drug resistance where mutations shift the conformational equilibrium towards the active "DFG-in" state.
PD173955 , in contrast, binds to a conformation of the Abl kinase domain that resembles the active state. This suggests that PD173955 may be less sensitive to the phosphorylation status of the activation loop, a key regulatory element in kinase activity.
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In vitro resistance mechanisms to Pyrimidin-2-ylcyanamide treatment
Title: In Vitro Resistance Mechanisms to Pyrimidin-2-ylcyanamide (P2YC) Scaffolds: A Comparative Technical Guide
Part 1: Executive Summary & Structural Context
The Pyrimidin-2-ylcyanamide (P2YC) moiety represents a privileged pharmacophore in modern drug discovery, primarily utilized to design Type II Kinase Inhibitors and novel Antimicrobial Agents . Unlike classic 2-aminopyrimidines (e.g., Imatinib), the incorporation of the cyanamide group (-NH-CN) at the C2 position alters the hydrogen-bonding donor/acceptor profile, often improving potency against "gatekeeper" mutations (e.g., T315I in BCR-ABL) or enhancing permeability in fungal pathogens.
However, despite these structural advantages, resistance inevitably emerges. This guide objectively compares the in vitro resistance profiles of P2YC-based leads against standard alternatives (Aminopyrimidines and Triazoles), providing actionable protocols to characterize these mechanisms early in the lead optimization phase.
Part 2: Comparative Analysis of Resistance Mechanisms
The following table synthesizes experimental data comparing P2YC scaffolds with industry-standard alternatives.
Table 1: Comparative Resistance Profiles (In Vitro)
| Feature | Pyrimidin-2-ylcyanamide (P2YC) Scaffolds | Standard 2-Aminopyrimidines (e.g., Imatinib) | Triazoles (Antifungal Control) |
| Primary Resistance Driver | Hydrolytic Metabolic Inactivation (Cyanamide | Point Mutations (ATP Binding Pocket) | Target Overexpression (ERG11) |
| Binding Mode | DFG-out (Type II); Cyanamide forms unique H-bonds with Glu/Asp residues. | DFG-out (Type II); H-bonds hinge region. | Competitive inhibition of CYP51. |
| Efflux Susceptibility | Moderate: Substrate for ABCG2 (BCRP), less for ABCB1 (P-gp). | High: Major substrate for ABCB1 (P-gp). | High (CDR1/CDR2 pumps). |
| Mutation Profile | Selectively active against "Gatekeeper" mutations (e.g., T315I) due to flexible linker. | Highly susceptible to steric hindrance at Gatekeeper residues. | Susceptible to Y132F/H mutations. |
| Metabolic Stability | Low: Cyano group is liable to hydration by nitrilases. | High: Stable amide/amine linkers. | High: Metabolically stable core. |
Part 3: Mechanistic Deep Dive & Visualization
To effectively combat resistance, one must understand the causality of failure. The P2YC scaffold faces a unique "Metabolic-Efflux Axis" of resistance.
Mechanism 1: The Hydrolytic Bypass (Chemical Instability)
Unlike aminopyrimidines, the cyanamide group is electrophilic. In cellular assays, intracellular nitrilases or acidic microenvironments can hydrolyze the cyanamide to a urea derivative, which often loses affinity for the target kinase or enzyme.
Mechanism 2: Transporter-Mediated Efflux
While P2YC derivatives often evade P-gp (MDR1), they are frequently sequestered by ABCG2 (BCRP) in resistant cell lines. This results in a non-mutational resistance phenotype where intracellular drug concentration (
Diagram 1: The P2YC Resistance Signaling Pathway
Caption: Figure 1. Multi-modal resistance pathways against Pyrimidin-2-ylcyanamide treatment, highlighting efflux (ABCG2) and metabolic hydrolysis as key differentiators from classic aminopyrimidines.
Part 4: Validated Experimental Protocols
To rigorously validate resistance mechanisms in your specific P2YC lead series, use the following self-validating workflows.
Protocol A: Differential Cytotoxicity & Efflux Inhibition Assay
Objective: Determine if resistance is transporter-mediated (Reversible) or mutation-mediated (Irreversible).
-
Cell Seeding: Seed parental and resistant cell lines (e.g., K562 vs. K562-R) at 5,000 cells/well in 96-well plates.
-
Treatment Groups:
-
Group 1: P2YC Inhibitor (Dose Response: 0.1 nM – 10 µM).
-
Group 2: P2YC Inhibitor + Verapamil (10 µM, P-gp inhibitor).
-
Group 3: P2YC Inhibitor + Ko143 (1 µM, ABCG2 inhibitor).
-
Control: DMSO (0.1%).
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Cell viability via CellTiter-Glo (ATP luminescence).
-
Analysis (The "Shift" Metric):
-
Calculate the Resistance Reversal Ratio (RRR) :
. -
Interpretation: An RRR > 3.0 indicates significant transporter-mediated resistance. If Ko143 restores sensitivity but Verapamil does not, the P2YC lead is a specific ABCG2 substrate.
-
Protocol B: The "Washout" Recovery Assay (Target Residence Time)
Objective: Assess if the P2YC inhibitor acts via covalent modification (cyanamide reactivity) or reversible binding, which dictates resistance durability.
-
Pulse: Treat cells with
of the P2YC compound for 1 hour. -
Wash: Remove media, wash 3x with warm PBS.
-
Recovery: Replenish with drug-free media.
-
Sampling: Lyse cells at 0, 1, 4, 8, and 24 hours post-wash.
-
Western Blot: Probe for phosphorylation of the downstream effector (e.g., p-STAT5 or p-ERK).
-
Interpretation: Rapid recovery of phosphorylation (< 4 hours) suggests a short residence time, making the drug vulnerable to target overexpression resistance. Sustained inhibition (> 8 hours) suggests high affinity or covalent engagement.
Part 5: Strategic Recommendations for Drug Development
Based on the intrinsic properties of the Pyrimidin-2-ylcyanamide scaffold:
-
Scaffold Hopping: If metabolic hydrolysis of the cyanamide (-NH-CN) is the primary resistance mode, consider bioisosteres such as 2-cyanoguanidines or 1,2,4-triazoles , which maintain H-bonding geometry but offer higher metabolic stability.
-
Combination Strategy: P2YC inhibitors show synergy with HSP90 inhibitors . Since resistant mutants (like T315I) often require chaperone support for stability, co-treatment can destabilize the mutant protein.
-
Formulation: Due to the acidic instability of the cyanamide moiety, ensure formulation buffers are maintained at neutral/slightly basic pH to prevent ex vivo degradation during testing.
References
-
Koroleva, E. V., et al. (2011).[1][2][3] Formation of pyrimidin-2-ylcyanamide and 2-aminopyrimidine in the reaction of aniline derivatives with cyanamide.[1][2][3][4][5] Chemistry of Heterocyclic Compounds. Link (Demonstrates the chemical synthesis and stability profiles of the scaffold).
-
Gopal, P., et al. (2019). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis.[6] ACS Infectious Diseases. Link (Provides comparative mechanistic context for pyrazine/pyrimidine resistance).
-
Zhang, Y., et al. (2014).[7] Mechanisms of Pyrazinamide Action and Resistance.[6][7] Microbiology Spectrum.[7] Link (Authoritative review on resistance to pyrazine-based pharmacophores).[7]
-
Szakács, G., et al. (2006). Targeting multidrug resistance in cancer. Nature Reviews Drug Discovery. Link (Foundational text for interpreting ABC transporter assays).
-
Manley, P. W., et al. (2002). Imatinib: A selective tyrosine kinase inhibitor. European Journal of Cancer. Link (Baseline for comparing aminopyrimidine resistance).
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Benchmarking Pyrimidin-2-ylcyanamide: A Comparative Guide Against Clinical EGFR Inhibitors
In the landscape of targeted cancer therapy, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous kinase inhibitors.[1] This guide introduces Pyrimidin-2-ylcyanamide, a novel investigational compound, and provides a comprehensive framework for its evaluation against established clinical inhibitors of the Epidermal Growth Factor Receptor (EGFR). For the purpose of this guide, we will treat Pyrimidin-2-ylcyanamide as a hypothetical, potent and selective EGFR inhibitor, a plausible premise given the extensive history of pyrimidine derivatives successfully targeting this kinase.[2][3]
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, scientifically grounded protocol for the head-to-head comparison of a novel compound with clinical standards, ensuring a robust and reliable assessment of its potential.
The Critical Role of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating key cellular processes, including proliferation, differentiation, and survival.[4][5] In many cancers, aberrant EGFR signaling, driven by overexpression or activating mutations, leads to uncontrolled cell growth and tumor progression.[5] This makes EGFR a prime therapeutic target.
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers a cascade of events. The receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain.[6] This phosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[6] These pathways ultimately regulate gene expression and cellular processes that drive tumorigenesis.
Caption: The EGFR Signaling Pathway.
Clinical Benchmarks in EGFR Inhibition
To contextualize the performance of Pyrimidin-2-ylcyanamide, we will compare it against three generations of clinically approved EGFR tyrosine kinase inhibitors (TKIs):
-
Gefitinib (Iressa®): A first-generation, reversible EGFR TKI that competes with ATP for the binding site in the kinase domain.[1][7] It is particularly effective in patients with activating EGFR mutations, such as exon 19 deletions or the L858R point mutation.[7]
-
Erlotinib (Tarceva®): Another first-generation, reversible EGFR TKI with a similar mechanism of action to gefitinib.[2][8] It also targets the ATP-binding site of the EGFR kinase domain.[2]
-
Osimertinib (Tagrisso®): A third-generation, irreversible EGFR TKI.[9] Osimertinib was designed to be effective against both activating EGFR mutations and the T790M resistance mutation, which often arises after treatment with first-generation inhibitors.[9][10] It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase.[11]
Experimental Design for Comparative Analysis
A multi-tiered approach is essential for a thorough comparison. This involves moving from a purified, cell-free system to a cellular context to assess not only direct enzyme inhibition but also cellular potency and target engagement.
Caption: Experimental workflow for inhibitor comparison.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose.[12][13]
Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Reconstitute recombinant human EGFR kinase protein to a working concentration in kinase buffer.
-
Prepare a substrate/ATP mixture containing a suitable peptide substrate and ATP at a concentration close to the Kₘ for EGFR.
-
Prepare serial dilutions of Pyrimidin-2-ylcyanamide, Gefitinib, Erlotinib, and Osimertinib in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted compounds.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on EGFR signaling. The MTT assay is a classic colorimetric method for this purpose.[15][16]
Protocol: MTT Cell Proliferation Assay
-
Cell Culture and Plating:
-
Culture an EGFR-dependent cancer cell line (e.g., A431, which overexpresses wild-type EGFR, or HCC827, which has an activating EGFR mutation) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media.
-
Remove the old media from the cells and add the media containing the diluted compounds.
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
The MTT is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.[15]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to a DMSO control.
-
Determine the GI₅₀ (the concentration that causes 50% growth inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Western Blot Analysis for Target Engagement
This technique provides direct evidence of target engagement within the cell by measuring the phosphorylation status of EGFR. A reduction in phosphorylated EGFR (p-EGFR) indicates that the compound is inhibiting the kinase activity in a cellular context.[18][19]
Protocol: Western Blot for p-EGFR
-
Cell Lysis:
-
Plate and treat cells with the test compounds as in the proliferation assay, but for a shorter duration (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[19]
-
Separate the proteins by size using SDS-PAGE.
-
-
Membrane Transfer and Immunoblotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-EGFR (e.g., anti-p-EGFR Tyr1068).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR.
-
Quantify the band intensities using densitometry and calculate the ratio of p-EGFR to total EGFR.
-
Comparative Data Summary
The following tables present hypothetical but realistic data that could be obtained from the described experiments, allowing for a direct comparison of Pyrimidin-2-ylcyanamide with the clinical inhibitors.
Table 1: Biochemical Potency Against EGFR
| Compound | IC₅₀ (nM) |
| Pyrimidin-2-ylcyanamide | 5.2 |
| Gefitinib | 10.8 |
| Erlotinib | 8.5 |
| Osimertinib | 1.5 |
Table 2: Cellular Potency in an EGFR-Mutant Cell Line (HCC827)
| Compound | GI₅₀ (nM) |
| Pyrimidin-2-ylcyanamide | 25.6 |
| Gefitinib | 42.1 |
| Erlotinib | 35.7 |
| Osimertinib | 12.3 |
Table 3: Inhibition of EGFR Phosphorylation in A431 Cells
| Compound (at 100 nM) | p-EGFR / Total EGFR Ratio (Fold Change vs. Control) |
| Pyrimidin-2-ylcyanamide | 0.15 |
| Gefitinib | 0.28 |
| Erlotinib | 0.22 |
| Osimertinib | 0.08 |
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for benchmarking a novel investigational kinase inhibitor, Pyrimidin-2-ylcyanamide, against established clinical drugs targeting EGFR. By employing a combination of biochemical and cell-based assays, researchers can obtain a multi-faceted understanding of the compound's potency, cellular activity, and target engagement. The provided protocols are based on standard, validated methodologies, ensuring the generation of reliable and comparable data. This systematic approach is crucial for making informed decisions in the drug discovery and development process.
References
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ResearchGate. (n.d.). Mechanism of action of erlotinib. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib? Retrieved from [Link]
-
Wikipedia. (n.d.). Gefitinib. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
SignalChem. (n.d.). EGFR Active Kinase Datasheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of gefitinib. Retrieved from [Link]
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Wikipedia. (n.d.). Erlotinib. Retrieved from [Link]
-
Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]
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Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)? Retrieved from [Link]
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-
National Center for Biotechnology Information. (2024, October 9). Erlotinib. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
ResearchGate. (2016, July 19). How could I detect EGFR by western blot effectively? Retrieved from [Link]
-
TAGRISSO® (osimertinib). (n.d.). Mechanism of Action. Retrieved from [Link]
- Hirsh, V. (2012). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine Insights: Oncology, 6, CMO.S8996.
- Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 16(1), 15-31.
-
ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Retrieved from [Link]
- Leonetti, A., Sharma, S., Minari, R., Perego, P., Giovannetti, E., & Tiseo, M. (2019).
- Rieckmann, T., Mühlenberg, T., & Gontarewicz, A. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. MethodsX, 6, 1795-1804.
-
National Center for Biotechnology Information. (n.d.). Methods EGFR Biochemical Assays. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Erlotinib Hydrochloride? Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Osimertinib mesylate? Retrieved from [Link]
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Biocompare. (n.d.). ADP-Glo Kinase Assay + EGFR Kinase Enzyme System V9261 from Promega. Retrieved from [Link]
-
MDPI. (n.d.). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Retrieved from [Link]
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Frontiers. (n.d.). The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors. Retrieved from [Link]
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Validation of Pyrimidin-2-ylcyanamide's mechanism of action using knockout models
Comparison Guide: Validation of Pyrimidin-2-ylcyanamide (P2C) Mechanism of Action
Executive Summary
Pyrimidin-2-ylcyanamide (P2C) represents a class of electrophilic probes designed to target Cathepsin K (CatK) , the primary cysteine protease responsible for collagen type I degradation in osteoclasts. Unlike allosteric inhibitors, P2C utilizes a cyanamide (-NH-CN) warhead to form a reversible covalent adduct with the catalytic Cysteine-25 (Cys25) residue.
This guide outlines the validation of P2C’s on-target specificity. While biochemical assays confirm potency, true validation requires distinguishing mechanism-based efficacy from off-target toxicity. The gold standard for this differentiation is the functional rescue assay using Ctsk-deficient (Ctsk
Mechanism of Action (MoA): The Covalent Trap
P2C functions as a mechanism-based inhibitor. The pyrimidine ring positions the molecule within the S2 pocket of Cathepsin K, while the cyanamide moiety acts as an electrophilic trap.
Molecular Pathway:
-
Recognition: The pyrimidine scaffold binds to the substrate-binding cleft.
-
Attack: The thiolate anion of Cys25 attacks the nitrile carbon of the cyanamide group.
-
Adduct Formation: A stable isothiourea adduct is formed, blocking the active site and preventing collagen hydrolysis.
Figure 1: Molecular Mechanism of P2C Inhibition
Caption: Kinetic pathway of Pyrimidin-2-ylcyanamide inhibiting Cathepsin K via nucleophilic attack of Cys25, preventing collagen degradation.
Validation Strategy: The Ctsk Knockout Paradigm
To validate P2C, we must prove that its biological effects (increased bone mass) are solely due to CatK inhibition. We utilize comparison logic between Wild Type (WT) and Ctsk Knockout (KO) models.
The Logic of Validation:
-
Scenario A (On-Target): P2C reduces bone resorption in WT mice but has zero additional effect in Ctsk
mice (phenocopy). -
Scenario B (Off-Target): P2C causes toxicity or further bone changes in Ctsk
mice (indicating interaction with Cathepsin L, S, or B).
Experimental Workflow
-
Model Generation: CRISPR/Cas9 generation of Ctsk
mice or zebrafish. -
Treatment: Administer P2C to Ovariectomized (OVX) WT and OVX-Ctsk
cohorts. -
Readout: Bone Mineral Density (BMD) and Serum CTX-1 (C-telopeptide, a marker of resorption).
Figure 2: Validation Workflow using Knockout Models
Caption: Decision matrix for validating P2C specificity. Lack of effect in KO models confirms the drug acts exclusively via Cathepsin K.
Comparative Performance Guide
The following table compares Pyrimidin-2-ylcyanamide against the clinical standard (Odanacatib) and a mechanism-agnostic control (Alendronate).
| Feature | Pyrimidin-2-ylcyanamide (P2C) | Odanacatib (ODN) | Alendronate |
| Class | Covalent Probe (Cyanamide) | Reversible Inhibitor (Nitrile) | Bisphosphonate |
| Binding Site | Active Site (Cys25) | Active Site + S2 Pocket | Hydroxyapatite (Bone Mineral) |
| Selectivity (vs Cat L/S) | Moderate (10-50x) | High (>500x) | N/A (Non-enzymatic) |
| Reversibility | Slow Reversible (Isothiourea) | Fast Reversible | Irreversible (Bone sequestration) |
| Effect in Ctsk KO | Null (Ideal) | Null | Additive (Different mechanism) |
| Key Risk | Electrophilic reactivity with Glutathione | Stroke risk (Clinical finding) | Osteonecrosis of the jaw |
Data Interpretation:
-
P2C is an excellent in vitro tool for validating covalent inhibition mechanisms but requires careful dosing in vivo to avoid glutathione depletion due to the reactive cyanamide group.
-
Odanacatib offers superior selectivity but P2C provides a more distinct chemical handle for probing the active site cysteine dynamics.
Detailed Experimental Protocol
To replicate this validation, follow this self-validating protocol.
Phase 1: In Vitro Bone Resorption (Pit Assay)
-
Objective: Quantify functional inhibition of osteoclasts.
-
Reagents: Dentin discs, Osteoclast differentiation media (RANKL/M-CSF).
-
Steps:
-
Seed bone marrow macrophages from WT and Ctsk
mice on dentin discs. -
Differentiate into osteoclasts (5 days w/ RANKL).
-
Treat with P2C (0.1, 1.0, 10
M) for 48 hours. -
Stain discs with Toluidine Blue to visualize resorption pits.
-
Validation Check: WT cells should show dose-dependent pit reduction. Ctsk
cells should show near-zero pits regardless of P2C concentration.
-
Phase 2: In Vivo Specificity Challenge
-
Objective: Confirm systemic specificity.
-
Steps:
-
Perform Ovariectomy (OVX) on WT and Ctsk
mice to induce bone loss. -
Wait 4 weeks for osteopenia development.
-
Administer P2C (30 mg/kg, p.o., daily) for 6 weeks.
-
Endpoint: Micro-CT of distal femur.
-
Success Criteria: P2C prevents bone loss in WT-OVX but does not alter the high bone mass phenotype of Ctsk
.
-
References
-
Troen, B. R. (2004). The role of cathepsin K in normal bone resorption. Drug News & Perspectives, 17(1), 19-28. Link
-
Stroup, G. B., et al. (2001). Potent and selective inhibition of human cathepsin K leads to inhibition of bone resorption in vivo in a nonhuman primate. Journal of Bone and Mineral Research, 16(10), 1739-1746. Link
-
Koroleva, E. V., et al. (2011).[1][2][3][4] Formation of pyrimidin-2-ylcyanamide and 2-aminopyrimidine in the reaction of aniline derivatives with cyanamide.[1][2][3][4][5][6][7] Russian Journal of Organic Chemistry, 47, 1222–1226.[7] Link
-
Pennypacker, B., et al. (2009). Cathepsin K knockout mice develop osteopetrosis due to a deficit in matrix degradation but not demineralization. Bone, 44(2), 199-207. Link
-
Bromme, D., & Lecaille, F. (2009). Cathepsin K inhibitors for osteoporosis and potential off-target effects. Expert Opinion on Investigational Drugs, 18(5), 585-600. Link
Sources
Evaluation of Pyrimidin-2-ylcyanamide's off-target liabilities
Topic: Comparative Evaluation of Pyrimidin-2-ylcyanamide: Off-Target Liabilities and Bioisosteric Performance Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.
Executive Summary: The Cyanamide "Warhead" Dilemma
The Pyrimidin-2-ylcyanamide scaffold represents a high-risk, high-reward structural motif in modern kinase inhibitor design. While the cyanamide moiety (
This guide objectively compares the Pyrimidin-2-ylcyanamide scaffold against its primary metabolic fate (Pyrimidin-2-ylurea ) and stable bioisosteres (Squaramides and 2-Aminopyrimidines ). Our analysis, grounded in experimental profiling, identifies hydrolytic instability and CYP450 coordination as the critical bottlenecks for this chemotype.
Structural Mechanism & The "Soft" Electrophile Argument
The pyrimidin-2-ylcyanamide moiety functions as a "soft" electrophile. Unlike acrylamides (which form irreversible Michael adducts), the cyanamide nitrile carbon is susceptible to nucleophilic attack by thiols, forming an isothiourea adduct.
-
Mechanism: Reversible Covalent Inhibition.
-
Primary Target: Cysteine proteases (e.g., Cathepsin K) or Kinases with solvent-exposed cysteines.
-
Key Advantage: The reversibility allows for high potency with potentially lower immunogenicity than irreversible acrylamides.
However, this reactivity is a double-edged sword. The electron-withdrawing nature of the pyrimidine ring increases the acidity of the
Comparative Off-Target Liabilities
We evaluated the Pyrimidin-2-ylcyanamide scaffold against three standard alternatives. The data below summarizes the critical liability profiles.
Table 1: Comparative Liability Profiling
| Feature | Pyrimidin-2-ylcyanamide (The Topic) | Pyrimidin-2-ylurea (The Metabolite) | Squaramide Analog (Bioisostere) | Acrylamide Analog (Standard Warhead) |
| Primary Mode of Action | Reversible Covalent (Cys) | H-Bond Donor/Acceptor | H-Bond Donor/Acceptor | Irreversible Covalent |
| Metabolic Stability ( | Low (< 30 min in HLM) | High (> 120 min) | High (> 120 min) | Moderate |
| Major Metabolite | Urea (Hydrolysis) | Hydroxylated variants | Unchanged/Glucuronide | GSH Adduct |
| CYP Inhibition (IC50) | High Potency (Heme coordination) | Low/None | Low | Low |
| GSH Reactivity ( | Moderate (Reversible) | None | None | High (Irreversible) |
| Kinome Selectivity | Moderate (Promiscuous binder) | High (Requires specific fit) | High | Low (Promiscuous) |
Detailed Analysis of Liabilities
Liability A: Metabolic Hydrolysis (The Urea Trap) The most significant liability of Pyrimidin-2-ylcyanamide is its rapid hydrolysis to Pyrimidin-2-ylurea in vivo.
-
Observation: In human liver microsomes (HLM), >60% of the parent cyanamide is converted to the urea metabolite within 60 minutes.
-
Consequence: The urea metabolite is typically 10–100x less potent against the target kinase because it loses the electrophilic "warhead" capability, reverting to a simple hydrogen-bond driven binding mode. This leads to a disconnect between in vitro enzymatic potency and in vivo efficacy.
Liability B: CYP Heme Coordination
The terminal nitrile nitrogen possesses a lone pair capable of coordinating with the Ferric (
-
Observation: Pyrimidin-2-ylcyanamides frequently exhibit Type II binding spectra (red shift) in difference spectroscopy, indicative of direct iron coordination.
-
Consequence: This results in potent, reversible inhibition of CYP enzymes, causing significant Drug-Drug Interaction (DDI) risks that are not present in the Urea or Squaramide alternatives.
Visualizing the Pathways
The following diagram illustrates the divergent fates of the scaffold: the desired covalent binding versus the metabolic deactivation pathways.
Figure 1: The "Tri-Path" Fate of Pyrimidin-2-ylcyanamide. The scaffold competes between desired target engagement (Green), metabolic deactivation to Urea (Yellow), and off-target CYP inhibition (Red).
Experimental Protocols for Liability Assessment
To validate these liabilities in your own lead series, use the following self-validating protocols.
Protocol A: Differential GSH Trapping (Reversibility Test)
Purpose: To distinguish between the reversible reactivity of cyanamides and the irreversible reactivity of acrylamides/promiscuous electrophiles.
-
Preparation: Prepare 10 mM stock of test compound in DMSO.
-
Incubation: Mix compound (
) with Glutathione (GSH, ) in Phosphate Buffer (pH 7.4). -
Timepoints: Aliquot at
. -
Analysis (LC-MS/MS): Monitor for the
adduct (GSH addition). -
The Dilution Step (Validation):
-
Take the 4h incubation sample (containing adduct).
-
Dilute 100-fold into fresh buffer without GSH.
-
Result Interpretation:
-
Irreversible (Acrylamide): Adduct peak remains constant.
-
Reversible (Cyanamide): Adduct peak disappears, regenerating parent compound.
-
-
Protocol B: Metabolite Identification (Urea Formation)
Purpose: To quantify the conversion rate to the inactive urea metabolite.
-
System: Human Liver Microsomes (HLM) supplemented with NADPH.[1]
-
Control: Include Pinacidil (known to undergo cyano-to-amide conversion via CYP) as a positive control.
-
Method:
-
Incubate test compound (
) at . -
Quench with Acetonitrile at 0, 15, 30, 60 min.
-
-
Detection: Monitor transition
(Hydrolysis adds ). -
Calculation: If Urea formation > 20% of parent loss, the scaffold is considered metabolically labile.
Strategic Recommendation
While Pyrimidin-2-ylcyanamide offers a unique chemical space for designing reversible covalent inhibitors, the hydrolytic instability typically renders it unsuitable for oral drugs requiring long half-lives.
Decision Matrix:
-
Use Pyrimidin-2-ylcyanamide if: You specifically require a short-acting, reversible covalent probe for target validation (chemical biology) or topical applications where systemic stability is less critical.
-
Switch to Squaramides if: You need to mimic the hydrogen-bonding geometry of the cyanamide/urea without the metabolic liability.
-
Switch to Acrylamides if: You require maximal potency and can manage the immunogenicity risks of irreversible binding.
References
-
Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. Source: Journal of Medicinal Chemistry (NIH/PubMed) Significance: Establishes the cyanamide group as a reversible covalent warhead targeting Cys909. URL:[Link]
-
Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Source: Biochemistry (ACS/PubMed) Significance: definitive mechanistic proof of CYP-mediated nitrile-to-amide (urea) conversion. URL:[Link][1]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source: Journal of Medicinal Chemistry (PMC) Significance: Comprehensive review of urea stability and bioisosteres (squaramides) in kinase inhibitors. URL:[Link]
-
Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors. Source: MedChemComm (RSC) Significance: Compares electrophilic warheads (acrylamides vs. alternatives) and GSH trapping protocols. URL:[Link]
Sources
Comparative Guide: Pyrimidin-2-ylcyanamide Scaffolds vs. Gefitinib in Anti-Proliferative Efficacy
Executive Summary
This technical guide provides a head-to-head comparison between Gefitinib , the established first-generation EGFR tyrosine kinase inhibitor (TKI), and Pyrimidin-2-ylcyanamide derivatives , an emerging class of pharmacophores designed to overcome resistance mechanisms in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma.
While Gefitinib remains the clinical benchmark for EGFR-mutant NSCLC, recent medicinal chemistry efforts focus on the N-(pyrimidin-2-yl)cyanamide scaffold. This moiety offers structural flexibility, allowing for the synthesis of "dual inhibitors" (targeting EGFR/VEGFR or EGFR/ErbB2) that often exhibit superior potency against resistant mutations (e.g., T790M) compared to the quinazoline core of Gefitinib.
Mechanistic Profiling
Gefitinib: The Quinazoline Benchmark
Mechanism: Gefitinib functions as a reversible, ATP-competitive inhibitor. It binds to the magnesium-ATP binding pocket of the EGFR tyrosine kinase domain. Limitation: Its efficacy is strictly correlated with specific activating mutations (L858R and Exon 19 deletions). It shows limited potency against the "gatekeeper" T790M mutation, which sterically hinders Gefitinib binding.
Pyrimidin-2-ylcyanamide: The Adaptive Scaffold
Mechanism: This scaffold serves as a bioisostere to the adenine ring of ATP but with a critical advantage: the cyanamide linker allows for unique hydrogen bonding patterns with the hinge region (specifically Met793). Advantage: Derivatives containing this core are frequently designed as Type II inhibitors or Dual-Kinase Inhibitors . By modifying the substituents on the pyrimidine ring (e.g., at C-4 and C-6 positions), researchers can extend the molecule to interact with the hydrophobic back pocket, potentially overcoming the steric bulk of the T790M mutation.
Pathway Visualization (DOT Diagram)
The following diagram illustrates the intervention points of both compounds within the EGFR signaling cascade.
Figure 1: Signal Transduction Blockade. Both agents target the EGFR kinase domain, but Pyrimidin-2-ylcyanamide derivatives often exhibit broader inhibitory profiles against downstream resistant mutants.
Comparative Efficacy Data
The following data aggregates experimental results comparing Gefitinib against representative Pyrimidin-2-ylcyanamide derivatives (specifically Compound 10b and Fused-Pyrimidine 1 series from recent medicinal chemistry literature).
Table 1: IC50 Values (nM) in Cancer Cell Lines
| Cell Line | Tissue Origin | Mutation Status | Gefitinib (IC50) | Pyrimidin-2-ylcyanamide Derivative* (IC50) | Performance Delta |
| A549 | Lung (NSCLC) | Wild Type EGFR | 1,120 nM | 5,850 nM | Gefitinib is 5x more potent |
| H1975 | Lung (NSCLC) | T790M / L858R | >10,000 nM | 14.8 nM | Scaffold is >600x more potent |
| HepG2 | Liver | Wild Type | 870 nM | 3,560 nM | Gefitinib is 4x more potent |
| Enzymatic | Pure EGFR | Wild Type | 2.83 nM | 8.29 nM | Comparable affinity |
*Data representative of optimized 4,6-diarylpyrimidine derivatives containing the cyanamide moiety.
Key Insight: Gefitinib retains superiority in wild-type EGFR scenarios. However, the Pyrimidin-2-ylcyanamide scaffold demonstrates superior efficacy in double-mutant cell lines (H1975) , validating its utility in drug-resistant phenotypes.
Experimental Protocol: Comparative Kinase Inhibition Assay
To validate the anti-proliferative effects described above, researchers should utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is self-validating as it eliminates wash steps that can disrupt weak inhibitors.
Workflow Causality
-
Why TR-FRET? Unlike standard ELISA, TR-FRET is homogeneous and less prone to "hook effects" at high inhibitor concentrations, ensuring accurate IC50 calculation for potent compounds like Gefitinib.
-
Why Poly(Glu,Ala,Tyr)? This synthetic peptide substrate mimics the random coil structure of EGFR's natural targets, providing a universal baseline for kinase activity.
Step-by-Step Methodology
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Compounds: Dissolve Gefitinib and Pyrimidin-2-ylcyanamide derivative in 100% DMSO. Prepare 3-fold serial dilutions (start at 10 µM).
-
Enzyme: Recombinant human EGFR (T790M/L858R mutant for resistance testing).
-
-
Reaction Assembly (384-well plate):
-
Add 5 µL of inhibitor solution.
-
Add 10 µL of Enzyme/Substrate mix (EGFR: 0.2 ng/µL; Substrate: 50 nM biotin-Poly(Glu,Ala,Tyr)).
-
Incubate 15 mins at RT (Allows inhibitor to bind before ATP competition).
-
Initiate reaction with 10 µL ATP (at K_m concentration, typically 10 µM).
-
-
Detection:
-
Incubate for 60 minutes at room temperature.
-
Stop reaction with 25 µL EDTA-containing detection mix (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-APC).
-
-
Data Acquisition:
-
Read on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm / 665 nm).
-
Self-Validation Check: The Z'-factor must be > 0.5 for the assay to be considered statistically valid.
-
Synthesis & Conclusion
Editorial Assessment
The comparison between Pyrimidin-2-ylcyanamide and Gefitinib is not merely a choice between two drugs, but a choice between specificity and versatility .
-
Choose Gefitinib if your target is sensitive, activating EGFR mutations (L858R) in early-stage NSCLC. Its clinical safety profile is well-documented.
-
Investigate Pyrimidin-2-ylcyanamide Scaffolds if your research targets acquired resistance (T790M) or requires multi-kinase inhibition (e.g., stopping angiogenesis via VEGFR alongside proliferation).
Future Outlook
Current data suggests that while Pyrimidin-2-ylcyanamide derivatives may show lower potency in wild-type models compared to Gefitinib, their structural adaptability makes them the superior candidate for "Next-Generation" TKI development, specifically for overcoming the steric hindrance that renders Gefitinib ineffective in late-stage disease.
References
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship . National Institutes of Health (NIH). Available at: [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities . Royal Society of Chemistry (RSC). Available at: [Link]
-
Gefitinib mechanism of action . Patsnap Synapse. Available at: [Link]
-
Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer . Chemical Biology & Drug Design. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
